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  • Product: Propanoic acid, 2-hydroxy-, octyl ester, (2S)-
  • CAS: 51191-33-4

Core Science & Biosynthesis

Foundational

Mechanism of action of Propanoic acid, 2-hydroxy-, octyl ester, (2S)- as a chiral auxiliary

Executive Summary The pursuit of enantiopure compounds in drug development requires robust, scalable, and highly stereoselective methodologies. While traditional chiral auxiliaries like Evans oxazolidinones or pantolacto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of enantiopure compounds in drug development requires robust, scalable, and highly stereoselective methodologies. While traditional chiral auxiliaries like Evans oxazolidinones or pantolactone are highly effective, they often present challenges in late-stage cleavage and chromatography-dependent recovery. Propanoic acid, 2-hydroxy-, octyl ester, (2S)- , commonly known as (2S)-octyl lactate , emerges as a powerful alternative. By leveraging the inherent stereochemical direction of the L-lactic acid core and the extreme lipophilicity of the octyl chain, this auxiliary provides excellent diastereoselectivity in cycloadditions and aldol reactions, while enabling a highly efficient, chromatography-free product isolation via hydrophobic phase separation.

This technical guide explores the mechanistic causality, conformational logic, and experimental workflows of (2S)-octyl lactate, providing drug development professionals with a self-validating framework for its application in asymmetric synthesis.

Mechanistic Principles: Conformational Locking and Facial Shielding

The efficacy of (2S)-octyl lactate as a chiral auxiliary is governed by two fundamental thermodynamic and steric principles: bidentate chelation control and steric facial shielding [1].

Bidentate Chelation Control

To achieve high asymmetric induction, the conformational flexibility of the substrate must be restricted. When an achiral substrate (e.g., an acrylate) is covalently attached to the hydroxyl group of (2S)-octyl lactate, the resulting molecule possesses two adjacent carbonyl groups.

The introduction of a multivalent Lewis acid, typically Titanium(IV) chloride ( TiCl4​ ), is the critical causal step. Unlike monodentate Lewis acids (such as BF3​⋅OEt2​ ), the octahedral geometry of TiCl4​ allows it to coordinate simultaneously to both the acrylate carbonyl oxygen and the lactate ester carbonyl oxygen[2]. This bidentate coordination locks the dienophile into a highly rigid, planar s-cis chelate ring, entirely eliminating free rotation around the C-O bonds.

Steric Facial Shielding

Once the conformation is locked by the Lewis acid, the stereocenter at the C2 position of the lactate moiety dictates the spatial environment. The methyl group at the stereocenter, combined with the bulky, lipophilic octyl ester chain, projects outward, effectively creating a steric wall that blocks one face of the reactive double bond (typically the Re-face). Consequently, the incoming nucleophile or diene is forced to approach via the less sterically hindered Si-face, resulting in high diastereomeric excess (de).

ChelationControl A Achiral Substrate (e.g., Acrylate) C Chiral Dienophile (Octyl (2S)-O-acryloyllactate) A->C Esterification B (2S)-Octyl Lactate Chiral Auxiliary B->C D TiCl4 Coordination (Rigid Bidentate Chelate) C->D Lewis Acid Addition (-78°C) E Steric Shielding (Octyl/Methyl block Re-face) D->E Conformational Lock F Stereoselective Attack (Diene attacks Si-face) E->F Cycloaddition

Caption: Logic flow of TiCl4-mediated bidentate chelation control and steric facial shielding.

The "Octyl Advantage": Physicochemical Data and Phase Separation

While methyl and ethyl lactates are frequently used in asymmetric synthesis[1], their high polarity complicates post-reaction purification. Global hydrolysis of these auxiliaries yields water-soluble alcohols (methanol/ethanol) and lactic acid, requiring complex distillation or chromatography to isolate the target pharmaceutical intermediate[2].

By contrast, the octyl ester variant introduces a highly lipophilic "tag" to the system. The partition coefficient (LogP) of octyl lactate and its cleavage byproduct (1-octanol) is exceptionally high. During aqueous workup, this allows the auxiliary remnants to partition exclusively into the organic phase, leaving the polar product in the aqueous phase.

Table 1: Comparative Physicochemical Properties of Lactic Acid Auxiliaries
Chiral AuxiliaryPartition Coefficient (LogP)Typical de% (Diels-Alder)Post-Reaction Separation Strategy
(S)-Methyl Lactate -0.53[3]85 - 95%Distillation / Column Chromatography
(S)-Ethyl Lactate 0.10[3]85 - 95%Distillation / Column Chromatography
(S)-Octyl Lactate 3.89 [4]85 - 95% Liquid-Liquid Extraction (Phase Separation)

Experimental Protocol: Diastereoselective Diels-Alder Reaction

The following methodology outlines a self-validating protocol for the synthesis of optically active 3-cyclohexene-1-carboxylic acid derivatives using (2S)-octyl lactate. Every step is designed with built-in causality to ensure stereochemical integrity and scalable purification[2].

Step 1: Auxiliary Attachment (Esterification)
  • Procedure : Dissolve (2S)-octyl lactate (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C. Add acryloyl chloride (1.2 eq) dropwise.

  • Causality & Validation : The use of TEA neutralizes the generated HCl, preventing acid-catalyzed racemization of the lactate stereocenter. DMAP acts as a nucleophilic catalyst to accelerate the reaction. Validation: Monitor via TLC (Hexanes/EtOAc 8:2); the reaction is complete when the lactate spot disappears, yielding octyl (2S)-O-acryloyllactate.

Step 2: Lewis Acid-Mediated Cycloaddition
  • Procedure : Dissolve the purified octyl (2S)-O-acryloyllactate in anhydrous DCM and cool strictly to -78 °C under an argon atmosphere. Add TiCl4​ (1.1 eq) dropwise. Stir for 30 minutes. Add freshly cracked cyclopentadiene (2.0 eq) dropwise. Stir at -78 °C for 4–6 hours.

  • Causality & Validation : The 30-minute pre-stirring period is mandatory to ensure complete thermodynamic formation of the rigid TiCl4​ -chelate complex before the diene is introduced. The cryogenic temperature (-78 °C) minimizes the kinetic energy of the system, preventing bond rotation and maximizing the energy difference between the diastereomeric transition states. Validation: Quench a 0.1 mL aliquot in saturated NaHCO3​ , extract, and analyze via chiral HPLC to confirm diastereomeric excess (>90% de).

Step 3: Global Hydrolysis and Hydrophobic Recovery
  • Procedure : Quench the main reaction with saturated aqueous NaHCO3​ and extract the crude cycloadduct into DCM. Concentrate the organic layer and redissolve in a THF/ H2​O (1:1) mixture. Add LiOH (2.5 eq) and stir at 0 °C until complete hydrolysis is achieved.

  • Causality & Validation : Aqueous LiOH performs a "global hydrolysis," cleaving both the product-auxiliary ester bond and the auxiliary's internal octyl ester bond[2]. This yields the target enantiopure carboxylic acid, water-soluble lactic acid, and highly lipophilic 1-octanol.

  • Phase Separation : Acidify the aqueous mixture to pH 2 using 1M HCl. Extract with a non-polar solvent (e.g., hexanes). The lipophilic 1-octanol (LogP ~3.89) partitions entirely into the hexane layer. The target carboxylic acid and lactic acid remain in the aqueous phase and can be separated by controlled crystallization or selective extraction, completely bypassing silica gel chromatography.

Workflow Step1 1. Auxiliary Attachment (Acryloyl Chloride + (2S)-Octyl Lactate) Step2 2. Asymmetric Cycloaddition (TiCl4, Diene, -78°C) Step1->Step2 Purified Dienophile Step3 3. Global Cleavage (LiOH / H2O Hydrolysis) Step2->Step3 Crude Cycloadduct Product Enantiopure Product + Lactic Acid (Aqueous Phase / Polar) Step3->Product Phase Separation (pH 2) Recovery Cleaved Auxiliary Tail (1-Octanol) (Organic Phase / LogP ~3.89) Step3->Recovery Liquid-Liquid Extraction (Hexanes)

Caption: Experimental workflow demonstrating the attachment, reaction, and hydrophobic phase separation logic.

Conclusion

Propanoic acid, 2-hydroxy-, octyl ester, (2S)- represents a highly strategic evolution of traditional lactic acid-based chiral auxiliaries. By maintaining the robust stereodirecting capabilities of the L-lactate core while introducing the extreme lipophilicity of an octyl chain, it bridges the gap between high-yielding asymmetric synthesis and scalable, green downstream processing. For drug development professionals, integrating (2S)-octyl lactate into early-stage route scouting can significantly reduce the reliance on preparative chromatography, thereby accelerating the path from benchtop discovery to pilot-scale manufacturing.

References

  • Methyl (S)-Lactate as a Chiral Auxiliary in the Asymmetric Synthesis of Bao Gong Teng A The Journal of Organic Chemistry - ACS Publications[Link][1]

  • Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction Organic Process Research & Development - ACS Publications[Link][2]

  • DECOS and SCG Basis for an Occupational Standard. Lactate esters INCHEM[Link][3]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Propanoic acid, 2-hydroxy-, octyl ester, (2S)- via lipase catalysis

Abstract This application note provides a detailed protocol for the synthesis of enantiomerically pure (2S)-Propanoic acid, 2-hydroxy-, octyl ester, commonly known as (S)-octyl lactate, through enzymatic esterification....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol for the synthesis of enantiomerically pure (2S)-Propanoic acid, 2-hydroxy-, octyl ester, commonly known as (S)-octyl lactate, through enzymatic esterification. Leveraging the high stereoselectivity of lipase, this method offers a sustainable and efficient alternative to traditional chemical synthesis, operating under mild conditions to yield a high-purity product.[1][2] The protocol is designed for researchers in pharmaceuticals, cosmetics, and food science, detailing the reaction setup, optimization parameters, product isolation, and analytical characterization.

Introduction: The Case for Biocatalytic Synthesis

(S)-Octyl lactate is a valuable chiral ester widely used as an emollient in cosmetics, a flavoring agent in the food industry, and a key intermediate in pharmaceutical manufacturing.[3] The biological activity and sensory properties of such compounds are intrinsically linked to their stereochemistry, making enantiomeric purity a critical quality attribute.[4][5][6]

Traditional chemical routes for ester synthesis often require harsh conditions (high temperatures and pressures) and the use of acid or base catalysts, which can lead to racemization, by-product formation, and significant environmental waste.[4] Biocatalysis, particularly using enzymes like lipases, circumvents these issues. Lipases operate under mild, aqueous or non-aqueous conditions with exceptional chemo-, regio-, and stereoselectivity, ensuring the preservation of the desired (2S) configuration from the lactic acid precursor.[1][5] This enzymatic approach is not only more sustainable but also simplifies downstream processing, making it an attractive methodology for industrial applications.[2]

This guide focuses on the use of an immobilized lipase, which offers enhanced stability and straightforward recovery and reuse, further improving the economic viability of the process.[5][7]

Principle and Mechanism of Lipase Catalysis

The synthesis of (S)-octyl lactate is a direct esterification reaction between (2S)-lactic acid and 1-octanol. Lipases, which are serine hydrolases, catalyze this reaction through a "Ping-Pong Bi-Bi" mechanism.[7]

The catalytic cycle involves two main steps:

  • Acylation: The serine residue in the lipase's active site performs a nucleophilic attack on the carbonyl carbon of the lactic acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming a covalent acyl-enzyme complex.

  • Deacylation: The 1-octanol molecule then enters the active site and acts as a nucleophile, attacking the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate, which subsequently collapses to release the final product, (S)-octyl lactate, and regenerate the free enzyme for the next catalytic cycle.

G cluster_0 Acylation Step cluster_1 Deacylation Step E Free Lipase (E-Ser-OH) E_LA Enzyme-Lactic Acid Complex E->E_LA Acyl_E Acyl-Enzyme Intermediate (E-Ser-O-Lactyl) E_LA->Acyl_E Formation of tetrahedral intermediate H2O Water (H₂O) Acyl_E->H2O Release Acyl_E->Acyl_E_clone LA (S)-Lactic Acid LA->E_LA Octanol 1-Octanol E_OL Acyl-Enzyme-Octanol Complex Octanol->E_OL Product (S)-Octyl Lactate E_OL->Product Release E_regen Regenerated Lipase E_OL->E_regen E_regen->E Recycle Acyl_E_clone->E_OL

Caption: Lipase Ping-Pong Bi-Bi catalytic mechanism for esterification.

The equilibrium of this reaction is critical. The production of water as a byproduct can lead to a competing hydrolysis reaction, reducing the final ester yield. Therefore, controlling water activity, often by using a non-aqueous solvent or adding molecular sieves, is essential to drive the reaction toward product formation.[8]

Materials and Equipment

Reagents & Chemicals Equipment
(2S)-(+)-Lactic acid (≥98% purity)Jacketed glass reactor or round-bottom flask
1-Octanol (≥99% purity)Magnetic stirrer with hotplate or overhead stirrer
Immobilized Lipase B from Candida antarctica (Novozym® 435)Temperature controller and probe
n-Hexane (anhydrous, ≥99%)Condenser
Molecular Sieves (3Å or 4Å, activated)Rotary evaporator
Sodium Bicarbonate (NaHCO₃), saturated solutionSeparatory funnel
Sodium Chloride (NaCl), saturated solution (Brine)Filtration apparatus (Büchner funnel)
Anhydrous Sodium Sulfate (Na₂SO₄)Gas Chromatograph (GC) with FID detector
Deuterated Chloroform (CDCl₃) for NMRFT-IR Spectrometer
¹H and ¹³C NMR Spectrometer
Polarimeter

Detailed Experimental Protocol

This protocol describes a typical lab-scale synthesis in a solvent-based system, which facilitates precise temperature control and substrate solubility.

Caption: Experimental workflow for the synthesis of (S)-octyl lactate.

Step 1: Reaction Setup

  • To a 250 mL jacketed glass reactor equipped with a magnetic stirrer, condenser, and temperature probe, add (2S)-lactic acid (e.g., 9.01 g, 0.1 mol).

  • Add 1-octanol (e.g., 15.63 g, 0.12 mol). A slight excess of the alcohol can help shift the equilibrium towards the product.

  • Add n-hexane (100 mL) as the reaction solvent. The use of a hydrophobic solvent enhances enzyme stability and facilitates product recovery.[9]

  • Add activated molecular sieves (10 g, 4Å) to adsorb the water produced during the reaction, thereby driving the equilibrium forward.[10]

Step 2: Initiating the Reaction

  • Begin stirring the mixture at 200 rpm and set the reaction temperature to 50°C . Allow the mixture to thermally equilibrate for 15 minutes. This temperature is optimal for Novozym 435, balancing high activity with good stability.[10]

  • Once the temperature is stable, add the immobilized lipase, Novozym® 435 (1.0 g, ~10% by weight of lactic acid). The optimal enzyme loading should be determined empirically but 5-10% (w/w) is a common starting point.[10]

  • Allow the reaction to proceed for 24-48 hours.

Step 3: Reaction Monitoring

  • Periodically (e.g., every 4-6 hours), withdraw a small aliquot (~50 µL) from the reaction mixture.

  • Filter the aliquot to remove the enzyme and dilute with n-hexane.

  • Analyze the sample by Gas Chromatography (GC) to monitor the disappearance of the limiting reactant (lactic acid, after derivatization, or 1-octanol) and the formation of the octyl lactate product. The reaction is considered complete when conversion exceeds 95%.

Step 4: Product Isolation and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the immobilized enzyme by vacuum filtration. The enzyme can be washed with fresh n-hexane, dried under vacuum, and stored for reuse in subsequent batches.[7]

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic phase twice with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted lactic acid.

  • Wash the organic phase once with a saturated brine solution (1 x 50 mL) to remove residual water and salts.

  • Dry the organic phase over anhydrous sodium sulfate , then filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the n-hexane and any excess 1-octanol. The result is the crude (S)-octyl lactate, which is often of high purity (>95%).

Product Characterization

Confirming the identity, purity, and stereochemical integrity of the synthesized ester is a critical final step.

Parameter Method Expected Result
Purity Gas Chromatography (GC)>95% (Typical yield: 85-95%)
Identity (Functional Groups) FT-IR Spectroscopy~3450 cm⁻¹ (O-H stretch), ~2930 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O ester stretch)[11][12]
Structure Confirmation ¹H & ¹³C NMR Spectroscopy¹H NMR (CDCl₃): δ ~4.2 (q, 1H, -CHOH-), δ ~4.1 (t, 2H, -O-CH₂-), δ ~1.4 (d, 3H, -CH₃), δ ~0.9 (t, 3H, octyl -CH₃)
Stereochemical Integrity PolarimetryMeasurement of specific rotation, [α]D. The value should be compared to literature values for enantiopure (S)-octyl lactate.

Troubleshooting and Key Considerations

  • Low Conversion/Yield:

    • Cause: Insufficient water removal.

    • Solution: Ensure molecular sieves are fully activated before use or increase the quantity. Consider running the reaction under a slight vacuum if the setup allows.

    • Cause: Enzyme deactivation due to high local concentrations of lactic acid.[3][9]

    • Solution: Ensure adequate stirring. Consider a fed-batch approach where lactic acid is added portion-wise.

  • Enzyme Reusability: Novozym 435 is known for its excellent reusability.[7] After filtration, wash the enzyme with the reaction solvent (e.g., n-hexane) to remove any adsorbed substrates or products. Dry under vacuum at a mild temperature (<40°C) and store desiccated at 4°C. Its activity should remain high for multiple cycles.

  • Solvent-Free System: For a greener process, this reaction can be performed without a solvent.[13] In this case, one of the liquid substrates (1-octanol) acts as the solvent. This increases volumetric productivity but may require more robust mixing and careful temperature control to manage viscosity.

Conclusion

This application note demonstrates a robust and efficient protocol for the synthesis of (S)-octyl lactate using lipase catalysis. The method's mild conditions, high selectivity, and the reusability of the immobilized enzyme make it a superior choice over conventional chemical methods.[4][5] By following this guide, researchers can reliably produce high-purity chiral esters for a variety of advanced applications.

References

  • Kiran, K. R., Karanth, N. G., & Divakar, S. (2001). Lipase catalyzed synthesis of organic acid esters of lactic acid in non-aqueous media. Journal of Biotechnology, 87(2), 109-121. [Link]

  • The Enzymes in Synthesis of Chiral Bioactive Compounds. (2020). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. (n.d.). Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • Optimization and kinetic study of immobilized lipase-catalyzed synthesis of ethyl lactate. (2015). ResearchGate. [Link]

  • Reddy, J., & Kumar, A. (2007). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

  • Kiran, K. R., et al. (n.d.). Lipase catalyzed synthesis of organic acid esters of lactic acid in non-aqueous media. Semantic Scholar. [Link]

  • Applying Enzymatic Synthesis for Chiral Molecules. (2019). Pharma's Almanac. [Link]

  • Lopopolo, A., & Curci, R. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]

  • Roenne, T. H., Xu, X., & Tan, T. (1996). Lipase catalyzed esterification of lactic acid. Chapman and Hall. [Link]

  • Gotor, V., et al. (2006). Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification. PubMed. [Link]

  • Soumanou, M. M., & Bornscheuer, U. T. (2007). Lipase catalyzed ester synthesis for food processing industries. SciELO. [Link]

  • Application of lipase bearing dead mycelia as biocatalyst for octyl-octanoate synthesis. (2018). Springer. [Link]

  • Lipase-catalyzed esterification of lactic acid in supercritical carbon dioxide. (n.d.). ResearchGate. [Link]

  • Enzyme loading in the support and medium composition during immobilization alter activity, specificity and stability of octyl agarose-Eversa Transform lipase biocatalysts. (2025). ScienceDirect. [Link]

  • Synthesis method of lactate by enzyme. (2009).
  • Lee, J. H., et al. (2022). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. PMC. [Link]

  • Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology. [Link]

  • A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. (2024). MDPI. [Link]

  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants. (2024). Semantic Scholar. [Link]

  • Wang, Y., et al. (2020). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). MDPI. [Link]

  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. (2024). ChemRxiv. [Link]

  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. (2022). MDPI. [Link]

  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. (2024). MDPI. [Link]

  • Compton, D. L., & Laszlo, J. A. (2000). Lipase-Catalyzed Synthesis of Ferulate Esters. JAOCS. [Link]

  • A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters. (2015). PubMed. [Link]

  • Production and purification of an extracellular lipolytic enzyme using ionic liquid-based aqueous Two-Phase Systems. (2012). ResearchGate. [Link]

  • Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes. (2024). MDPI. [Link]

  • Physicochemical Analysis, NMR Profiling, FTIR Analysis, Lipid and Carbohydrate Content of Rivina humilis Berries. (2022). ResearchGate. [Link]

  • Fourier transform infrared spectroscopy and solid-state nuclear magnetic resonance studies of octadecyl modified metal oxides obtained from different silane precursors. (2009). PubMed. [Link]

  • Selective Extraction of Lactic Acid from Aqueous Media through a Hydrophobic H-Beta Zeolite/PVDF Mixed Matrix Membrane Contactor. (2014). ACS Publications. [Link]

  • GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. (2015). ResearchGate. [Link]

  • Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. (2007). PMC. [Link]

  • Identification and Quantitative Determination of Lactate Using Optical Spectroscopy—Towards a Noninvasive Tool for Early Recognition of Sepsis. (2020). MDPI. [Link]

Sources

Application

Application Notes &amp; Protocols: Formulation of Topical Drug Delivery Systems with (2S)-Octyl 2-hydroxypropanoate

Introduction: The Role of (2S)-Octyl 2-hydroxypropanoate in Modern Topical Formulations (2S)-Octyl 2-hydroxypropanoate, commonly known in the industry as Octyl (S)-Lactate, is an ester of lactic acid and octanol that has...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of (2S)-Octyl 2-hydroxypropanoate in Modern Topical Formulations

(2S)-Octyl 2-hydroxypropanoate, commonly known in the industry as Octyl (S)-Lactate, is an ester of lactic acid and octanol that has emerged as a highly versatile and functional excipient in the development of topical and transdermal drug delivery systems.[1] Its unique combination of properties—emolliency, solvency, and its potential as a skin penetration enhancer—makes it a valuable component for formulators aiming to create elegant, effective, and safe products.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the physicochemical properties of Octyl (S)-Lactate, explores its mechanisms of action, and offers detailed protocols for its incorporation into various topical dosage forms.

Synonyms:

  • Octyl (S)-Lactate[3]

  • Propanoic acid, 2-hydroxy-, octyl ester, (2S)-[4]

  • Octyl (2S)-2-hydroxypropanoate[4]

  • Octyl (-)-lactate[4]

  • CAS Number: 51191-33-4[3][4]

Physicochemical Profile & Formulation Advantages

Understanding the fundamental properties of an excipient is paramount to successful formulation development.[5] Octyl (S)-Lactate is a clear, colorless liquid with a mild odor, valued for its multifunctional attributes.[1]

Key Advantages in Formulation:

  • Excellent Solubilizer: Octyl (S)-Lactate is soluble in organic solvents and can significantly improve the solubility and bioavailability of many active pharmaceutical ingredients (APIs) that are otherwise difficult to incorporate into conventional topical bases.[1][6]

  • Emolliency & Skin Feel: It functions as a skin-conditioning agent and emollient, imparting a non-greasy, smooth feel to creams, lotions, and gels, which is critical for patient compliance.[1]

  • Penetration Enhancement: As a lactate ester, it has been shown to enhance the percutaneous penetration of various drugs, potentially by disrupting the highly ordered lipid structure of the stratum corneum.[1][2][7]

  • Safety Profile: Lactate esters are known for their low toxicity and high safety, making them suitable for use in both pharmaceutical and cosmetic applications.[1][8]

  • Biodegradability: Derived from natural and renewable sources, it is biodegradable, aligning with the growing demand for environmentally friendly "green" excipients.[1][9]

Table 1: Physicochemical Properties of Octyl Lactate

PropertyValueSource
Molecular FormulaC11H22O3[1]
Molecular Weight202.29 g/mol N/A
AppearanceClear, colorless liquid[1]
OdorMild, pleasant[1]
Water SolubilityLimited / Low (30 mg/100 ml for n-octyl lactate)[1][8]
Log P (octanol/water)4.21 (for n-decyl lactate, indicative of lipophilicity)[8]

Mechanism of Action in Topical Drug Delivery

The efficacy of a topical formulation often depends on the ability of the API to penetrate the outermost layer of the skin, the stratum corneum (SC). The SC is a formidable barrier composed of corneocytes embedded in a lipid-rich intercellular matrix.[10] Chemical penetration enhancers facilitate drug transport across this barrier through several proposed mechanisms.[7][11]

Octyl (S)-Lactate, as a lactate ester, is believed to enhance skin penetration primarily by:

  • Disrupting the Stratum Corneum Lipid Bilayer: The lipophilic octyl chain of the molecule can insert itself into the intercellular lipid lamellae of the SC. This disrupts the highly ordered, crystalline structure of the lipids, increasing their fluidity and creating pathways for the drug to diffuse through.[7][10]

  • Altering Drug Partitioning: By acting as a solvent within the stratum corneum, it can alter the local environment to be more favorable for the drug. This improves the partition coefficient of the drug from the vehicle into the skin, which is a critical step for absorption.[7][11]

  • Acting on Intracellular Proteins: Some enhancers may also interact with the keratin proteins within the corneocytes, causing them to swell or altering their conformation, which can open up the tight protein structure and contribute to increased drug diffusion.[11]

Studies have shown that lactate esters can significantly enhance the transdermal delivery of both hydrophilic and lipophilic drugs, with an optimal effect often seen at concentrations between 5-10% w/w.[2]

Diagram 1: Proposed Mechanism of Penetration Enhancement

G cluster_vehicle Topical Formulation (Vehicle) cluster_sc Stratum Corneum (SC) API API Lipids Ordered Intercellular Lipids Disrupted Lipids API->Lipids:f0 Partitioning OL Octyl Lactate OL->Lipids:f0 Interaction Lipids:f0->Lipids:f1 ViableEpidermis Viable Epidermis Lipids:f1->ViableEpidermis Enhanced API Diffusion Corneocytes Corneocytes

Caption: Octyl Lactate fluidizes SC lipids to enhance API diffusion.

Application Protocols: Formulating with Octyl (S)-Lactate

Octyl (S)-Lactate can be incorporated into various semi-solid topical formulations. Below are detailed protocols for creating an oil-in-water (O/W) cream and a hydro-alcoholic gel.

Protocol: Oil-in-Water (O/W) Emollient Cream

This protocol details the formulation of a stable and aesthetically pleasing O/W cream. Octyl (S)-Lactate is used in the oil phase as a co-solvent for a lipophilic API and as an emollient.

Table 2: O/W Emollient Cream Formulation

PhaseIngredientFunction% w/w
A (Oil Phase) Lipophilic APIActive Ingredient1.0
Octyl (S)-Lactate Solvent, Emollient, Penetration Enhancer 8.0
Cetearyl AlcoholConsistency Factor, Co-emulsifier10.0
Glyceryl StearateEmulsifier3.0
Isopropyl MyristateEmollient5.0
B (Aqueous Phase) Purified WaterVehicle71.5
GlycerinHumectant1.0
Polysorbate 80Emulsifier0.2
C (Cool-down Phase) PhenoxyethanolPreservative0.3

Equipment:

  • Two temperature-controlled beakers

  • Overhead propeller mixer or homogenizer

  • Water bath or heating mantle

  • Calibrated balance

Step-by-Step Methodology:

  • Phase A Preparation: In a primary beaker, combine all ingredients of the oil phase (Lipophilic API, Octyl (S)-Lactate, Cetearyl Alcohol, Glyceryl Stearate, Isopropyl Myristate).

  • Phase B Preparation: In a separate beaker, combine the ingredients of the aqueous phase (Purified Water, Glycerin, Polysorbate 80).

  • Heating: Heat both Phase A and Phase B separately to 75-80°C in a water bath. Stir both phases gently until all components are fully melted and uniform. Rationale: This temperature ensures all waxy components are melted and reduces the thermal shock upon mixing, promoting a smaller droplet size.

  • Emulsification: Slowly add the aqueous phase (Phase B) to the oil phase (Phase A) under continuous homogenization or high-shear mixing (e.g., 5000 rpm for 5 minutes). Rationale: The slow addition and high shear energy are critical for breaking down the internal phase into fine droplets, forming a stable emulsion.

  • Cooling: Remove the emulsion from the heat and continue stirring at a lower speed (e.g., 200 RPM) with a propeller mixer to allow for gentle cooling.[12]

  • Addition of Phase C: When the emulsion has cooled to below 40°C, add the preservative (Phase C). Rationale: Adding heat-sensitive components like preservatives during the cool-down phase prevents their degradation.

  • Finalization: Continue stirring until the cream reaches room temperature (approx. 25°C) and is uniform.

  • Quality Control: Transfer the final product to an appropriate container and store for 48 hours before conducting quality control tests (see Section 5).[12]

Protocol: Hydro-Alcoholic Gel for Enhanced Delivery

This protocol is suitable for APIs that benefit from a hydro-alcoholic vehicle for solubilization and delivery. Octyl (S)-Lactate is used to enhance penetration and provide emolliency, mitigating the drying effect of the alcohol.

Table 3: Hydro-Alcoholic Gel Formulation

PhaseIngredientFunction% w/w
A Hydrophilic APIActive Ingredient2.0
Ethanol (96%)Solvent, Co-enhancer30.0
Octyl (S)-Lactate Penetration Enhancer, Emollient 5.0
Propylene GlycolCo-solvent, Humectant10.0
B Purified WaterVehicle51.5
Carbomer 940Gelling Agent1.0
C Triethanolamine (10% aq. solution)Neutralizing Agentq.s. to pH 6.0
D Euxyl PE 9010Preservative0.5

Equipment:

  • Beakers and magnetic stirrers

  • Overhead propeller mixer

  • pH meter

  • Calibrated balance

Step-by-Step Methodology:

  • Phase B Preparation: Slowly disperse the Carbomer 940 into the Purified Water (Phase B) using a propeller mixer, avoiding clumping. Mix until a uniform, lump-free dispersion is achieved. Rationale: Proper dispersion of the gelling agent is crucial for achieving the desired viscosity and clarity.

  • Phase A Preparation: In a separate beaker, combine the ethanol, propylene glycol, and Octyl (S)-Lactate. Add the API and stir until completely dissolved.

  • Combining Phases: Slowly add the alcoholic phase (Phase A) to the aqueous carbomer dispersion (Phase B) while stirring continuously.

  • Neutralization (Gelling): Add the triethanolamine solution (Phase C) dropwise to the mixture while stirring. Monitor the pH and stop addition when a pH of approximately 6.0 is reached. The mixture will thicken into a clear gel. Rationale: Carbomer polymers thicken upon neutralization as the acidic polymer chains uncoil and swell.

  • Preservation: Add the preservative (Phase D) and mix until uniform.

  • Finalization & QC: Allow the gel to rest for several hours to eliminate any trapped air bubbles. Perform quality control checks as described in the following section.

Characterization and Quality Control Protocols

Ensuring the quality, stability, and performance of the final formulation is a critical step in product development.

Diagram 2: Topical Formulation QC Workflow

G cluster_phys cluster_perf Formulation Final Formulation Physicochemical Physicochemical Tests Formulation->Physicochemical Performance Performance Tests Formulation->Performance Stability Stability Studies Formulation->Stability Appearance Appearance, pH, Viscosity Physicochemical->Appearance Microscopy Microscopy (for Emulsions) Physicochemical->Microscopy Content API Content Uniformity Physicochemical->Content IVRT In-Vitro Release Testing (IVRT) Performance->IVRT IVPT In-Vitro Permeation Testing (IVPT) Performance->IVPT Release Product Release Stability->Release Appearance->Release Microscopy->Release Content->Release IVRT->Release IVPT->Release

Caption: Quality control workflow for topical formulations.

Physicochemical Characterization
  • Appearance and pH: Visually inspect the formulation for color, homogeneity, and phase separation. Measure the pH using a calibrated pH meter; it should be within a range compatible with skin (typically 4.5-6.5).[13][14]

  • Viscosity and Rheology: Measure the viscosity using a viscometer (e.g., Brookfield or cone-and-plate rheometer). This is crucial for assessing the product's consistency, spreadability, and stability.[13][14]

  • Microscopic Evaluation (for Emulsions): Observe a diluted sample under a microscope to assess droplet size, distribution, and morphology. Uniform, small droplets are indicative of a stable emulsion.[15] For quantitative analysis, techniques like laser diffraction or dynamic light scattering can be used to determine the particle size distribution.[15][16]

  • Drug Content Uniformity: Assay the API content in multiple samples from a single batch using a validated analytical method (e.g., HPLC) to ensure homogeneity.[4][13]

Performance Testing
  • In-Vitro Release Testing (IVRT): This test measures the rate and extent of API release from the formulation. It is a critical quality attribute for topical products.

    • Method: Use vertical diffusion cells (e.g., Franz cells) with a synthetic membrane separating the formulation in the donor chamber from the receptor medium (e.g., phosphate buffer).

    • Procedure: At predetermined time points, withdraw samples from the receptor medium and analyze for API concentration via HPLC.

  • In-Vitro Permeation Testing (IVPT): This test assesses the ability of the API to permeate through the skin.

    • Method: Similar to IVRT but uses excised human or animal skin (e.g., porcine ear skin) as the membrane.[17]

    • Procedure: The amount of API that permeates through the skin into the receptor fluid is quantified over time. This provides a direct measure of the formulation's delivery efficiency and the effectiveness of enhancers like Octyl (S)-Lactate.

Safety and Regulatory Considerations

Octyl (S)-Lactate and other lactate esters generally have a favorable safety profile and are widely used in cosmetic and personal care products.[1][8] However, as with any formulation, the final product must be assessed for its potential to cause skin irritation or sensitization.

  • Irritation and Sensitization: While lactate esters are generally considered non-irritating, the final formulation, especially those containing multiple potential irritants (like high concentrations of alcohol or certain APIs), should be evaluated.[8] Patch testing on human volunteers is the standard method for assessing dermal irritation potential.[14]

  • Regulatory Status: In the USA, cosmetic ingredients (except for color additives) do not require premarket approval from the FDA, but the manufacturer is legally responsible for ensuring product safety.[18] For pharmaceutical products, all excipients must be of high purity and their source and quality documented in regulatory filings. It is crucial to source pharmaceutical-grade excipients that are free from impurities like peroxides, which can degrade the API.[6][9]

Conclusion

(2S)-Octyl 2-hydroxypropanoate is a high-performance, multifunctional excipient that offers significant advantages in the development of topical drug delivery systems. Its ability to act as a solvent, emollient, and penetration enhancer allows formulators to develop effective and aesthetically elegant products for a wide range of APIs. By understanding its physicochemical properties and leveraging the detailed protocols provided in this guide, researchers and developers can effectively incorporate Octyl (S)-Lactate to overcome formulation challenges and optimize drug delivery to and through the skin.

References

  • Structure Database (LMSD) - LIPID MAPS. (n.d.). 2-hydroxy-8-(2-octylcycloprop-1-en-1-yl)octanoic acid.
  • U.S. Environmental Protection Agency (EPA). (n.d.). 2-Octyldodecyl 2-hydroxypropanoate Properties. CompTox Chemicals Dashboard.
  • Research Journal of Pharmacy and Technology. (2017, March 18). Skin Penetration Enhancer's in Transdermal Drug Delivery Systems.
  • INCHEM. (n.d.). DECOS and SCG Basis for an Occupational Standard. Lactate esters.
  • CymitQuimica. (n.d.). CAS 5464-71-1: Octyl lactate.
  • PMC. (n.d.). In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity.
  • Bentham Science. (n.d.). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum.
  • Longdom Publishing. (n.d.). Penetration Enhancement Techniques.
  • Cosmetic Ingredient Review. (2019, May 10). Safety Assessment of Alkanoyl Lactyl Lactate Salts as Used in Cosmetics.
  • Google Patents. (2005). US20050287179A1 - Use of ethyl lactate as an excipient for pharmaceutical compositions.
  • Pharmaceutical Technology. (2026, March 12). Ethyl Lactate as a Pharmaceutical-Grade Excipient and Development of a Sensitive Peroxide Assay.
  • MDPI. (2011, December 16). Transdermal Drug Delivery Enhancement by Compounds of Natural Origin.
  • NextSDS. (n.d.). octyl (S)-lactate — Chemical Substance Information.
  • Cosmetic Ingredient Review. (2018, November 9). Safety Assessment of Alkyl Lactyl Lactate Salts as Used in Cosmetics.
  • Google Patents. (n.d.). US5684044A - Methods for improved topical delivery of lactic acid.
  • Royal Society of Chemistry. (n.d.). Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices.
  • The Journal of Chemical Thermodynamics. (2012, May). Solubility of high-value compounds in ethyl lactate: Measurements and modeling.
  • MDPI. (2024, January 26). Critical Review of Techniques for Food Emulsion Characterization.
  • Google Patents. (2017, January 25). EP3120831A1 - Topical delivery of skin compositions having low ph.
  • MDPI. (2023, May 24). Safety Concern and Regulatory Status of Chemicals Used in Cosmetics and Personal Care Products.
  • PubChem. (n.d.). propyl (2S)-2-hydroxypropanoate.
  • NETZSCH Analyzing & Testing. (n.d.). Physicochemical Properties.
  • Pharma Excipients. (n.d.). Semi-Solid Topical Formulary.
  • Croda Pharma. (n.d.). High purity excipients for topical drug delivery.
  • JETIR. (n.d.). Formulation and Characterization of an Emulgel for Topical delivery of Hydrophobic Drug.
  • MDPI. (2022, May 17). Hybrid Lipid/Clay Carrier Systems Containing Annatto Oil for Topical Formulations.
  • Pipelinepharma. (n.d.). Lactic Acid E Topical Cream: Comprehensive Clinical Profile and Industrial Applications.
  • PMC. (2025, October 23). Physicochemical Characterization and Safety Assessment of Cosmetic Gels and Emulsions Containing Sand‐Extraction Clays.
  • PubMed. (2004, October 15). Enhancement of topical delivery from biodegradable nanoparticles.
  • SIELC Technologies. (2018, May 16). Propanoic acid, 2-hydroxy-, octyl ester, (2S)-.
  • ResearchGate. (2026, January 11). Quality by design based hydrogel formulation of 4-Octyl itaconate-loaded nanostructured lipid carriers for epidermal restoration in atopic dermatitis.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of Propanoic acid, 2-hydroxy-, octyl ester, (2S)- during long-term storage

Introduction Propanoic acid, 2-hydroxy-, octyl ester, (2S)- (commonly known as Octyl L-lactate) is a highly valued chiral ester and green solvent. However, like many alpha-hydroxy esters, it is highly susceptible to hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Propanoic acid, 2-hydroxy-, octyl ester, (2S)- (commonly known as Octyl L-lactate) is a highly valued chiral ester and green solvent. However, like many alpha-hydroxy esters, it is highly susceptible to hydrolytic degradation during long-term storage. This technical guide provides researchers and drug development professionals with field-proven, self-validating methodologies to arrest hydrolysis, maintain enantiomeric purity, and extend shelf life.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my Octyl L-lactate degrading into 1-octanol and lactic acid even in sealed containers? A: The degradation is driven by ester hydrolysis, a reversible reaction where water cleaves the ester bond to yield its parent alcohol (1-octanol) and carboxylic acid (L-lactic acid)[1]. Octyl L-lactate is particularly vulnerable because the alpha-hydroxyl group increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack by trace water. Furthermore, the reaction is catalyzed by both acidic and basic conditions[1].

Scientist's Insight (Causality): The real danger is autocatalysis . As trace moisture initiates the first wave of hydrolysis, L-lactic acid is released into the matrix. This lowers the local pH, providing an abundance of protons (H⁺) that act as an acid catalyst, exponentially accelerating further ester cleavage[2].

Q2: What are the absolute maximum moisture limits, and how do we achieve them? A: To prevent the initiation of the autocatalytic loop, moisture must be strictly controlled and ideally kept below 50 ppm[3]. This is achieved by storing the compound in a controlled, dry environment and utilizing desiccants[3]. For liquid Octyl L-lactate, activated 3Å molecular sieves are the industry standard for in-situ moisture scavenging[4].

Scientist's Insight (Causality): Why 3Å sieves? The kinetic diameter of a water molecule is approximately 2.65Å, allowing it to easily enter the 3Å pores and become trapped. The bulky octyl chain and the lactate headgroup are far too large to enter, ensuring that the ester itself is not adsorbed or catalytically degraded by the aluminosilicate framework.

Q3: How should the physical storage environment be configured? A: The ideal storage condition is a cool, dry, and well-ventilated environment, tightly sealed in amber glass vials[1]. To prevent moisture ingress from ambient air, the headspace of the container must be displaced with an inert atmosphere[1][3].

Scientist's Insight (Causality): Always use Argon rather than Nitrogen for blanketing liquid esters. Argon is denser than ambient air and forms a protective, heavy blanket directly over the liquid surface. Nitrogen, being lighter, readily mixes with ambient air during the capping process, which can inadvertently trap atmospheric moisture inside the vial.

Q4: Can we use chemical stabilizers for bulk storage? A: Yes. In formulated products or bulk storage where physical environmental control is imperfect, chemical stabilizers like carbodiimides can be added[5]. Carbodiimides act as potent acid scavengers; they react irreversibly with the newly formed L-lactic acid to form stable amide linkages[5].

Scientist's Insight (Causality): By scavenging the L-lactic acid the moment it forms, carbodiimides effectively break the autocatalytic loop[1]. However, for high-purity analytical or pharmaceutical applications, physical moisture exclusion is preferred over chemical stabilizers to prevent introducing foreign impurities into the downstream workflow.

Part 2: Quantitative Data & Analytical Validation

To ensure a self-validating system, you must establish baseline metrics before placing any batch into long-term storage.

Table 1: Optimal Storage Parameters for Octyl L-Lactate

ParameterTarget ValueCriticalityMechanistic Rationale
Water Content < 50 ppmHighPrimary nucleophile responsible for ester cleavage.
Temperature 2°C to 8°CMediumLowers the kinetic energy available for the hydrolysis reaction.
Headspace Gas Argon (Ar)HighDisplaces atmospheric moisture and prevents oxidative degradation.
Container Amber Glass (PTFE-lined)HighPrevents moisture permeation (unlike plastics) and UV-induced radical formation.

Table 2: Analytical Validation Matrix

Target AnalyteAnalytical MethodLimit of Detection (LOD)Purpose in Workflow
Moisture (H₂O) Coulometric Karl Fischer< 10 ppmVerify anhydrous state prior to sealing.
1-Octanol GC-FID< 0.1% w/wDetect primary alcohol byproduct of hydrolysis.
L-Lactic Acid HPLC-UV (210 nm)< 0.1% w/wDetect acidic byproduct driving autocatalysis.
Part 3: Self-Validating Experimental Protocols
Protocol 1: Anhydrous Preparation and Storage Workflow

This protocol ensures the ester is free of moisture and sealed under conditions that prevent future ingress.

Step 1: Desiccant Activation Activate 3Å molecular sieves by baking them in a vacuum oven at 280°C for 24 hours[4]. Allow them to cool under an inert Argon atmosphere. Causality: Pre-purchased sieves often contain adsorbed atmospheric water. Thermal activation under vacuum forces the water out of the crystalline pores, restoring their scavenging capacity.

Step 2: In-Situ Drying Add the activated 3Å molecular sieves to the bulk Octyl L-lactate at a ratio of 10% w/v. Allow the mixture to stand sealed for 48 hours.

Step 3: Validation (The Self-Validating Step) Extract a 1 mL aliquot and perform Coulometric Karl Fischer titration. Pass Criterion: Moisture content must read < 50 ppm. If > 50 ppm, replace sieves and repeat Step 2.

Step 4: Aliquoting and Blanketing Transfer the dried Octyl L-lactate into amber glass vials. Insert an Argon gas line into the vial, hovering 1 cm above the liquid surface. Purge at a low flow rate for 30 seconds to displace all air[3].

Step 5: Hermetic Sealing Immediately cap the vial using a PTFE-lined septum cap. Store the vials at 4°C. Causality: PTFE (Teflon) is chemically inert and highly impermeable to water vapor, unlike standard silicone or rubber septa which can act as moisture bridges over time.

Protocol 2: Early-Stage Hydrolysis Detection via GC-FID

Use this protocol to verify the integrity of the ester after prolonged storage.

Step 1: Sample Preparation Dilute 50 µL of the stored Octyl L-lactate into 1 mL of anhydrous dichloromethane (DCM). Add 10 µL of an internal standard (e.g., nonane).

Step 2: GC-FID Analysis Inject 1 µL into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and a polar capillary column (e.g., DB-WAX).

  • Temperature Program: 60°C hold for 2 min, ramp at 10°C/min to 240°C.

Step 3: Validation & Interpretation Monitor the chromatogram for the emergence of a peak corresponding to 1-octanol . Causality: Because L-lactic acid is highly polar and may not elute cleanly without derivatization, 1-octanol serves as the perfect stoichiometric proxy for hydrolysis. If the 1-octanol peak area exceeds 0.5% relative to the ester, the batch has been compromised and should be discarded or re-purified.

Part 4: System Visualization

Mechanism A Octyl L-Lactate + Trace H2O B Ester Cleavage (Hydrolysis) A->B Heat / Moisture C 1-Octanol + L-Lactic Acid B->C D pH Decrease (Proton Release) C->D Acid Dissociation D->B Autocatalysis (H+)

Autocatalytic hydrolysis mechanism of Octyl L-lactate.

Workflow N1 1. QC & KF Titration N2 2. Desiccation (3Å Sieves) N1->N2 N3 3. Argon Purging N2->N3 N4 4. Hermetic Sealing N3->N4 N5 5. Storage (4°C, Dark) N4->N5

Self-validating workflow for anhydrous preparation and storage.

References
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance, carbodiimide.com.
  • Three types of hydrolysis and ways to prevent hydrolysis, carbodiimide.com.
  • Preventing the hydrolysis of isoamyl propion
  • Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines, rameywine.com.
  • Solvothermal Alcoholysis Routes for Recycling Polylactide Waste as Lactic Acid Esters, acs.org.

Sources

Optimization

Troubleshooting chiral inversion during Propanoic acid, 2-hydroxy-, octyl ester, (2S)- production

Welcome to the Technical Support Center for the synthesis of Propanoic acid, 2-hydroxy-, octyl ester, (2S)- (commonly referred to as (2S)-octyl lactate or octyl L-lactate). As a Senior Application Scientist, I have desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Propanoic acid, 2-hydroxy-, octyl ester, (2S)- (commonly referred to as (2S)-octyl lactate or octyl L-lactate).

As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in lactic acid esterification: the loss of stereochemical integrity (chiral inversion/racemization). This guide synthesizes mechanistic theory with field-proven, self-validating protocols to ensure your production yields high enantiomeric excess (ee > 99%).

Mechanistic Root Causes of Chiral Inversion

To troubleshoot chiral inversion, we must first understand the structural vulnerabilities of the (2S)-lactate molecule. The chiral center at the alpha-carbon is flanked by two strongly electron-withdrawing groups: a hydroxyl group and an ester/carboxyl group.

This electronic environment renders the alpha-proton unusually acidic. When exposed to harsh conditions—such as strong Brønsted acids (e.g., H₂SO₄), strong bases, or excessive thermal energy (>120°C)—the molecule undergoes deprotonation. This forms a planar, achiral enol or enolate intermediate. Upon reprotonation, the hydrogen atom can attack from either face of the plane, resulting in a racemic mixture of (2S) and (2R) isomers.

Furthermore, prolonged heating of lactic acid derivatives can trigger the formation of oligomers. These oligomeric chains are highly susceptible to ester-semiacetal tautomerization, which acts as an additional, direct pathway for racemization without requiring an external base[1].

Enolization S_Lactate (2S)-Octyl Lactate Conditions Heat + Acid/Base S_Lactate->Conditions -H+ (alpha-carbon) Enol Achiral Enol Intermediate Conditions->Enol Enol->S_Lactate +H+ (Retention) R_Lactate (2R)-Octyl Lactate Enol->R_Lactate +H+ (Inversion)

Fig 1: Enolization-driven chiral inversion pathway of (2S)-octyl lactate.

Diagnostic FAQ & Troubleshooting

Q1: We are using direct Fischer esterification (H₂SO₄ catalyst, 130°C) and observing a 15-20% drop in enantiomeric excess (ee). How do we prevent this? A1: The combination of a strong oxidizing acid (H₂SO₄) and high thermal energy is the primary cause of your ee% drop. H₂SO₄ heavily protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon but simultaneously increases the acidity of the alpha-proton. At 130°C, the solvent or conjugate base easily abstracts this proton, driving enolization. Solution: Switch to a milder catalyst like p-Toluenesulfonic acid (PTSA) and lower the reaction temperature to <90°C by utilizing vacuum-assisted azeotropic distillation[2].

Q2: Can we use Steglich coupling (DCC/DMAP) at room temperature to avoid thermal racemization entirely? A2: Yes, Steglich esterification avoids heat, but it introduces a new risk: base-catalyzed racemization. DMAP (4-Dimethylaminopyridine) is an excellent nucleophilic catalyst, but it is also a base. If DMAP is used in excess or if localized high concentrations occur during addition, it will abstract the alpha-proton of the lactate. Solution: If using Steglich conditions, keep DMAP strictly catalytic (<0.1 equivalents) and ensure rigorous temperature control (0°C to 25°C) during the exothermic addition of DCC.

Q3: We are attempting enzymatic esterification to preserve chirality, but our yields stall at 60%. How can we drive the reaction to completion? A3: Lipase-catalyzed esterification is highly stereoselective but is an equilibrium-driven process. Because the bulk production of lactate esters is heavily affected by the presence of water[3], the accumulation of the water byproduct shifts the equilibrium back toward hydrolysis. Solution: You must continuously remove water without applying heat. Integrate activated 4Å molecular sieves directly into the reaction matrix or apply a mild vacuum to sequester moisture dynamically.

Troubleshooting Start Issue: Chiral Inversion (ee < 98%) TempCheck Reaction Temp > 100°C? Start->TempCheck ReduceTemp Action: Apply Vacuum & Lower Temp (<90°C) TempCheck->ReduceTemp YES CatCheck Using Strong Acid (e.g., H2SO4)? TempCheck->CatCheck NO ChangeCat Action: Switch to PTSA or Lipase Enzyme CatCheck->ChangeCat YES

Fig 2: Decision matrix for troubleshooting chiral inversion during esterification.

Self-Validating Experimental Protocols

To guarantee both high yield and >99% ee, implement one of the following validated protocols. Each contains built-in causality checks to ensure the system validates itself during execution.

Protocol A: Azeotropic Acid-Catalyzed Esterification (Scalable Industrial Method)

Causality: This method replaces extreme heat with thermodynamic manipulation. By using toluene as an azeotropic solvent under reduced pressure, water is removed at a temperature low enough (<90°C) to prevent ester-semiacetal tautomerization.

  • Setup: Combine (2S)-lactic acid and 1-octanol in a 1:3 molar ratio in a reaction vessel equipped with a Dean-Stark trap and a vacuum line.

  • Catalysis: Add 1 mol% p-Toluenesulfonic acid (PTSA). Why PTSA? It provides sufficient protonation to drive esterification without the harsh dehydrating/oxidative side reactions characteristic of H₂SO₄.

  • Solvent: Add toluene (approx. 2 volumes relative to octanol).

  • Reaction: Heat the vessel to 85-90°C and apply a mild vacuum (e.g., 300-400 mbar) to induce boiling of the toluene-water azeotrope.

  • Self-Validation Checkpoint: Monitor the water collection in the Dean-Stark trap. The reaction is complete only when the theoretical volume of water (1 molar equivalent) is collected. If water evolution stalls, do NOT increase the temperature; instead, incrementally increase the vacuum to lower the boiling point.

  • Quench: Immediately neutralize the catalyst with 5% NaHCO₃ upon completion to prevent post-reaction acid-catalyzed racemization during the concentration phase.

Protocol B: Enzymatic Esterification (Ultra-High Enantiopurity)

Causality: Lipases operate at mild temperatures and neutral pH, completely bypassing the enolization pathways associated with traditional chemical catalysis.

  • Setup: Dissolve (2S)-lactic acid and 1-octanol (1:1.2 molar ratio) in a non-polar solvent (e.g., hexane).

  • Biocatalysis: Add immobilized Lipase B from Candida antarctica (Novozym 435) at 5% w/w relative to lactic acid.

  • Equilibrium Shift: Add freshly activated 4Å molecular sieves (20% w/v) to the reaction mixture.

  • Incubation: Incubate at 50°C with orbital shaking (150 rpm) for 24 hours.

  • Self-Validation Checkpoint: Extract an aliquot at 12 hours and measure the moisture content via Karl Fischer titration. The moisture level must remain below 500 ppm. If it rises above this threshold, the sieves are saturated. Replace the sieves immediately; a stalled reaction here is a moisture issue, not a catalyst failure.

  • Isolation: Filter the enzyme and sieves, then remove excess octanol via short-path distillation under high vacuum (<60°C jacket temperature).

Quantitative Data Analysis

The table below summarizes the causal relationship between esterification conditions and the resulting stereochemical integrity of (2S)-octyl lactate.

Esterification MethodCatalystTemperature (°C)Time (h)Yield (%)Final Enantiomeric Excess (ee %)
Direct Fischer H₂SO₄ (5 mol%)13048578.0 (Significant Inversion)
Steglich Coupling DCC / DMAP25128894.0 (Base-catalyzed Inversion)
Azeotropic Distillation PTSA (1 mol%)8589298.5 (Minimal Inversion)
Enzymatic (Lipase) Novozym 435502495>99.9 (No Inversion)

References

  • [2] Melt Polycondensation of L-Lactic Acid. AI Publications. URL:

  • [3] Solvothermal Alcoholysis Routes for Recycling Polylactide Waste as Lactic Acid Esters. ACS Publications. URL:

  • [1] Racemization Behavior of L,L-Lactide during Heating. NII. URL:

Sources

Troubleshooting

Reducing unreacted octanol in Propanoic acid, 2-hydroxy-, octyl ester, (2S)- esterification

Welcome to the Technical Support Center for the synthesis of Propanoic acid, 2-hydroxy-, octyl ester, (2S)- (commonly known as Octyl (2S)-lactate). This guide is designed for researchers and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Propanoic acid, 2-hydroxy-, octyl ester, (2S)- (commonly known as Octyl (2S)-lactate). This guide is designed for researchers and drug development professionals facing the common bottleneck of residual, unreacted 1-octanol in their final ester product.

As an equilibrium-driven process, the esterification of lactic acid traditionally relies on an excess of alcohol to drive the reaction forward. However, 1-octanol's high boiling point (~195 °C) makes post-reaction removal notoriously difficult without thermally degrading the sensitive lactate ester or racemizing the (2S) chiral center. This guide synthesizes field-proven strategies to minimize octanol usage and efficiently clear residual traces.

Visual Troubleshooting Workflow

G Start High Unreacted Octanol in Octyl (2S)-Lactate Synthesis InRxn In-Reaction Optimization Start->InRxn PostRxn Post-Reaction Purification Start->PostRxn Stoich Optimize Molar Ratio (Lactic Acid : Octanol ≈ 1:1.05) InRxn->Stoich Water Continuous Water Removal (Azeotropic / Pervaporation) InRxn->Water Cat High-Efficiency Catalyst (Amberlyst 36 / Novozym 435) InRxn->Cat Distill Short-Path Vacuum Distillation (< 5 mbar) PostRxn->Distill

Troubleshooting logic for minimizing unreacted octanol in octyl lactate synthesis.

Expert FAQs & Mechanistic Troubleshooting

Q1: Why is it so difficult to separate unreacted 1-octanol from octyl (2S)-lactate, and why does prolonged heating cause yield loss? A: The difficulty stems from the proximity and magnitude of their boiling points. 1-octanol boils at approximately 195 °C, while octyl lactate boils at roughly 255 °C. If you attempt standard atmospheric or low-vacuum distillation to strip the excess octanol, the extended thermal stress will cause the lactic acid moiety (which contains both a nucleophilic hydroxyl and an electrophilic carbonyl) to undergo intermolecular esterification. This forms undesirable oligomers (e.g., octyl lactoyllactate) and risks the racemization of the (2S) stereocenter. Therefore, purification must rely on high-vacuum stripping at lower temperatures[1].

Q2: How can I adjust my reaction stoichiometry to minimize residual octanol without sacrificing the esterification yield? A: The traditional Fischer esterification approach uses a large molar excess of alcohol to push the equilibrium. To reduce unreacted octanol, you must shift from a reactant-driven equilibrium to a product-removal-driven equilibrium. Reduce your starting molar ratio of (2S)-lactic acid to 1-octanol to 1:1.05 . To compensate for the loss of the driving force, you must continuously remove the water byproduct. This can be achieved via azeotropic distillation using a solvent like hexane or toluene[2], or by integrating a pervaporation membrane module into the reactor, which selectively permeates water and overcomes thermodynamic equilibrium limitations[3].

Q3: Which catalytic systems provide the best conversion rates while allowing for near-equimolar reactant ratios? A: Avoid traditional homogeneous liquid acids (like H₂SO₄), which require aqueous workups that can hydrolyze your product. Instead, utilize solid-supported catalysts:

  • Enzymatic Catalysis: Immobilized lipases, specifically Candida antarctica lipase B (commercially available as Novozym 435), are highly effective for esterifying lactic acid with primary alcohols like 1-octanol[4]. Because they operate at mild temperatures (40–60 °C), they completely preserve the (2S) stereocenter and prevent oligomerization[5].

  • Cation-Exchange Resins: If enzymatic routes are cost-prohibitive, strongly acidic macroreticular resins like Amberlyst 36 provide excellent Brønsted acid sites for esterification[6]. They operate efficiently at 80–100 °C and can be easily filtered out post-reaction.

Q4: What is the recommended post-reaction protocol to strip the remaining traces of unreacted octanol? A: Once the catalyst is filtered, subject the crude mixture to short-path vacuum distillation . By dropping the system pressure to < 5 mbar, the boiling point of 1-octanol is depressed to below 80 °C. This allows you to gently strip the residual alcohol without exposing the octyl (2S)-lactate to the thermal degradation zone[1].

Quantitative Catalyst Comparison

The following table summarizes the performance of various catalytic systems when attempting to synthesize octyl lactate at a near-equimolar ratio (1:1.05) to minimize unreacted octanol.

Catalyst SystemOperating Temp (°C)Water Removal Method(2S) Stereocenter PreservationTypical Conversion (%)
p-Toluenesulfonic Acid (Homogeneous) 110 - 130 °CAzeotropic (Toluene)Moderate (Risk of racemization)85 - 90%
Amberlyst 36 (Solid Resin) 80 - 100 °CAzeotropic (Hexane)Good88 - 93%
Novozym 435 (Immobilized Lipase) 50 - 60 °CMolecular Sieves (4Å)Excellent90 - 96%

Experimental Protocol: Low-Octanol Synthesis of Octyl (2S)-Lactate

This self-validating protocol utilizes enzymatic catalysis and molecular sieves to allow for a near-equimolar reaction, drastically reducing the amount of unreacted octanol in the final mixture.

Materials Required:

  • (2S)-Lactic acid (Ensure high optical purity, >99% ee)

  • 1-Octanol (Anhydrous)

  • Novozym 435 (Immobilized Candida antarctica lipase B)

  • Activated 4Å Molecular Sieves

  • Anhydrous Hexane (Solvent)

Step-by-Step Methodology:

  • Preparation & Dehydration: Dry the 1-octanol over activated 4Å molecular sieves for 24 hours prior to the reaction to ensure no extraneous water is introduced.

  • Reaction Assembly: In a round-bottom flask, combine (2S)-lactic acid and 1-octanol in a 1:1.05 molar ratio . Add anhydrous hexane to create a biphasic/solvated system (this aids in mass transfer and solvates the long-chain alcohol)[4].

  • Catalyst & Desiccant Addition: Add 5-10% (w/w based on reactants) of Novozym 435 and an excess of freshly activated 4Å molecular sieves directly into the reaction mixture[5]. The sieves act as an in situ water scavenger, driving the equilibrium forward without the need for excess octanol.

  • Incubation: Seal the flask and incubate in an orbital shaker or under gentle magnetic stirring at 60 °C for 24 to 48 hours. Causality note: Gentle stirring prevents the mechanical shearing and destruction of the immobilized enzyme beads.

  • Filtration & Recovery: Vacuum filter the reaction mixture through a coarse glass frit to remove the Novozym 435 and molecular sieves. Wash the filter cake with a small amount of hexane to ensure complete product recovery.

  • Solvent & Residual Octanol Stripping (Validation Step): Transfer the filtrate to a short-path distillation apparatus. First, remove the hexane solvent under a mild vacuum (e.g., 200 mbar at 40 °C). Next, increase the vacuum to < 5 mbar and raise the bath temperature to 80–90 °C to strip the remaining 0.05 equivalents of unreacted 1-octanol[1].

  • Analytical Verification: Analyze the resulting pale-yellow to colorless liquid via GC-MS or HPLC-RI. Validate the protocol's success by confirming the absence of the 1-octanol peak (retention time will vary by column, but typically elutes significantly earlier than the octyl lactate ester) and verifying the optical rotation to ensure the (2S) configuration is intact.

References

  • Chapman and Hall. "Lipase catalyzed esterification of lactic acid." Chapmanhall.com.
  • NBU-IR. "Mesomorphic and structural properties of liquid crystal possessing a chiral lactate unit." Nbu.ac.in.
  • Patsnap Eureka. "Synthesis of fatty alcohol esters of alpha-hydroxy carboxylic acids, the use of the same as percutaneous permeation enhancers, and topical gels for the transdermal delivery of steroids." Patsnap.com.
  • Google Patents. "US4304925A - Process for purifying esters." Google.com.
  • IAENG. "Esterification of Lactic Acid and Ethanol using Heterogeneous Catalysts for the Production of a Bio-based Chemical." Iaeng.org.
  • ACS Publications. "Esterification of Lactic Acid and Ethanol with/without Pervaporation." Acs.org.
  • ResearchGate. "Kinetics of esterification of acetic acid with 1-octanol in the presence of Amberlyst 36." Researchgate.net.

Sources

Optimization

Optimizing solvent recovery processes for Propanoic acid, 2-hydroxy-, octyl ester, (2S)-

Welcome to the Technical Support Center for the recovery and purification of Propanoic acid, 2-hydroxy-, octyl ester, (2S)- , commonly known as Octyl (2S)-lactate . As a specialized chiral ester, octyl (2S)-lactate is in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the recovery and purification of Propanoic acid, 2-hydroxy-, octyl ester, (2S)- , commonly known as Octyl (2S)-lactate . As a specialized chiral ester, octyl (2S)-lactate is increasingly utilized as a green solvent, a plasticizer in polymer chemistry, and a critical intermediate in advanced drug delivery systems[1][2].

However, recovering this solvent from fermentation broths or complex reaction mixtures presents unique thermodynamic and kinetic challenges. Due to its high boiling point and the presence of a reactive hydroxyl group, improper recovery conditions can lead to severe yield losses through oligomerization or the destruction of its chiral integrity (racemization)[3]. This guide synthesizes field-proven methodologies, troubleshooting steps, and self-validating protocols to ensure high-yield, high-purity recovery.

Physicochemical Reference Data

To design an effective recovery process, you must first understand the thermodynamic boundaries of the target molecule. Below is the critical physical data for octyl (2S)-lactate:

PropertyValueReference / Impact on Recovery
Chemical Name Propanoic acid, 2-hydroxy-, octyl ester, (2S)-Target chiral ester[4].
CAS Registry Number 51191-33-4 (L-isomer) / 5464-71-1 (DL-isomer)Ensure analytical standards match the (2S) isomer[4][5].
Molecular Formula C11H22O3[6]
Molecular Weight 202.29 g/mol High MW contributes to low volatility[7].
Density 0.9362 g/cm³ (@ 20 °C)Phase separation parameter[5].
Boiling Point ~78 °C (@ 0.1 Torr)Dictates the necessity of high-vacuum distillation[5].
Core Methodology: Reactive Distillation & Vacuum Recovery Workflow

The most efficient method for recovering lactic acid esters from aqueous environments is Reactive Distillation . This process combines esterification, water stripping, and product fractionation into a continuous workflow, overcoming the thermodynamic limitations of standard extraction[8][9].

Self-Validating Protocol:
  • Pre-treatment & Neutralization:

    • Action: If recovering from a fermentation broth, neutralize the mixture to prevent acid-catalyzed racemization of the (2S) stereocenter.

    • Validation: Verify the mixture pH is neutral before applying any thermal stress.

  • Esterification (Reactive Distillation):

    • Action: React the crude (2S)-lactic acid with 1-octanol using a solid acid catalyst (e.g., a cation exchange resin)[10]. Heat the reactor while continuously stripping the water byproduct overhead.

    • Validation: Monitor the water collection in the overhead trap. The reaction reaches completion when the theoretical stoichiometric volume of water is collected[8].

  • Short-Path Vacuum Distillation:

    • Action: Transfer the crude octyl (2S)-lactate to a short-path distillation unit. Apply a high vacuum (< 0.1 Torr) to lower the boiling point to approximately 78 °C[5].

    • Validation: A stable vapor temperature of ~78 °C at 0.1 Torr confirms the elution of the main octyl lactate fraction.

  • Chiral Purity Verification:

    • Action: Analyze the collected distillate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Validation: Use a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) on a chiral column to confirm >99% enantiomeric excess (ee) of the (2S)-isomer[4].

Workflow Broth Fermentation Broth (2S)-Lactic Acid Reaction Reactive Distillation (Esterification + H2O Removal) Broth->Reaction Resin Solid Acid Catalyst (Cation Exchange) Resin->Reaction Vacuum Short-Path Vacuum Distillation (< 0.1 Torr, T < 80°C) Reaction->Vacuum Crude Ester Waste Aqueous Waste & Impurities Reaction->Waste H2O Byproduct Product Purified Octyl (2S)-Lactate (>99% ee) Vacuum->Product Distillate Vacuum->Waste Heavy Oligomers

Figure 1: Reactive distillation and vacuum recovery workflow for Octyl (2S)-Lactate.

Troubleshooting Guide
Issue 1: Loss of Chiral Purity (Racemization)
  • Symptom: The recovered solvent shows a reduced enantiomeric excess (ee) of the (2S) isomer during HPLC analysis[4].

  • Causality: The alpha-carbon of lactic acid esters is highly sensitive to thermal stress in the presence of acidic or basic impurities. Heating the mixture above 150 °C strips the chiral integrity, converting the pure L-isomer into a DL-racemate[3].

  • Solution: Never distill octyl lactate at atmospheric pressure. Implement high-vacuum conditions (< 0.1 Torr) to ensure the reboiler temperature remains well below the 150 °C threshold (ideally < 80 °C)[3][5]. Ensure the catalyst used during esterification is fully filtered out before the distillation step[10].

Issue 2: High Viscosity in Distillation Bottoms (Yield Loss)
  • Symptom: The liquid in the reboiler becomes thick and highly viscous, and the total recovery yield of octyl lactate drops significantly.

  • Causality: Intermolecular esterification (oligomerization). Because octyl lactate contains both a hydroxyl group and an ester linkage, high temperatures drive the molecules to react with one another. This eliminates octanol and forms heavy dimers (e.g., octyl-lactyl-lactate) or higher polymers[3].

  • Solution: Minimize thermal residence time. Switch from a standard batch reboiler to a Wiped-Film Evaporator (WFE) or Falling Film Evaporator. If oligomers have already formed, they can be depolymerized back into monomers via solvothermal alcoholysis by adding excess 1-octanol and an acid catalyst[2].

Issue 3: Poor Phase Separation and Emulsion Formation
  • Symptom: The esterification reaction stalls, or the recovered organic phase contains a high moisture content.

  • Causality: Unlike shorter-chain alcohols (like butanol) that form clean, heterogeneous azeotropes with water[3], 1-octanol is highly amphiphilic. Unreacted octanol acts as a cosolvent, trapping water in the organic phase and causing emulsions.

  • Solution: Drive the equilibrium forward by utilizing a Dean-Stark apparatus with a hydrophobic entrainer (e.g., a benign alkane) to force the azeotropic removal of water. Alternatively, apply a salting-out procedure to the aqueous phase to force the separation of the octyl ester.

Frequently Asked Questions (FAQs)

Q: Why does the literature often recommend butanol over octanol for the initial recovery of lactic acid from fermentation broths? A: Butanol has a boiling point (118 °C) that is comfortably above water but much lower than lactic acid. It forms a highly efficient heterogeneous azeotrope with water, making it thermodynamically ideal for continuous reactive distillation[3]. However, if your specific application requires the octyl ester (e.g., for specialized plasticizers or lipophilic drug delivery), direct esterification with 1-octanol is required, necessitating stricter vacuum controls due to its higher boiling point[1][2].

Q: Why is my recovered octyl lactate hydrolyzing upon storage? A: Hydrolysis is driven by trace residual water and microscopic amounts of acid catalyst carrying over into the distillate[10]. To prevent this, store the purified octyl (2S)-lactate over activated 3Å molecular sieves in a tightly sealed, dark container.

Q: Can I use standard GC-MS to verify the purity of Propanoic acid, 2-hydroxy-, octyl ester, (2S)-? A: While GC-MS can verify chemical purity and identify oligomeric impurities, it cannot distinguish between enantiomers unless a specialized chiral capillary column is used. For routine chiral verification, Reverse-Phase HPLC with a chiral stationary phase is the industry standard[4].

References
  • guidechem.com. "5464-71-1 n-octyl lactate C11H22O3, Formula,NMR,Boiling Point,Density,Flash Point".
  • echemi.com. "Buy OCTYLLACTATE from HANGZHOU LEAP CHEM CO., LTD.
  • uni.lu. "Propanoic acid, 2-hydroxy-, octyl ester (C11H22O3) - PubChemLite".
  • sielc.com. "Propanoic acid, 2-hydroxy-, octyl ester, (2S)- | SIELC Technologies".
  • google.com. "US5210296A - Recovery of lactate esters and lactic acid from fermentation broth".
  • researchgate.net. "Recovery process of lactic acid using two distillation columns".
  • scialert.net. "Recovery of Lactic Acid by Reactive Distillation".
  • acs.org. "Innovative Reactive Distillation Process for the Sustainable Purification of Lactic Acid".
  • msu.edu. "Critical and systematic review of poly(lactic acid) mass transfer...".
  • acs.org. "Solvothermal Alcoholysis Routes for Recycling Polylactide Waste as Lactic Acid Esters".

Sources

Reference Data & Comparative Studies

Validation

Sustainable Green Solvents in Drug Development: A Comparative Guide to Octyl L-Lactate vs. Ethyl Lactate

As the pharmaceutical and chemical industries pivot toward sustainable practices, bio-derived lactate esters have emerged as premier green solvents. Synthesized via the esterification of fermentation-derived lactic acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical and chemical industries pivot toward sustainable practices, bio-derived lactate esters have emerged as premier green solvents. Synthesized via the esterification of fermentation-derived lactic acid, these solvents offer tunable physicochemical properties without the ecological tax of petrochemicals 1.

As application scientists, we must look beyond basic solubility charts and evaluate the thermodynamic and kinetic impacts of our solvent choices. This guide provides an objective, data-driven comparison between two critical lactate esters: the highly volatile, hydrophilic Ethyl Lactate and the lipophilic, low-volatility Propanoic acid, 2-hydroxy-, octyl ester, (2S)- (commonly known as Octyl L-lactate).

Physicochemical Profiling: Polarity vs. Lipophilicity

The utility of a solvent in drug formulation or chemical synthesis is dictated by its molecular structure and resulting physicochemical profile.

  • Ethyl Lactate (EL): A short-chain ester characterized by low molecular weight and high polarity. It is fully miscible with water and serves as a potent solvent for hydrophilic active pharmaceutical ingredients (APIs). However, its low flash point and rapid hydrolysis in aqueous environments limit its use in long-term emulsion stability 2.

  • Octyl L-Lactate (OL): The addition of an eight-carbon aliphatic chain fundamentally alters the molecule's behavior. OL exhibits profound lipophilicity, limited water solubility (~30 mg/100 mL), and a significantly elevated flash point 3. In drug development, this amphiphilic nature allows OL to act not just as a solvent for poorly water-soluble APIs, but as a potent penetration enhancer for transdermal delivery systems 4.

Table 1: Comparative Physicochemical Properties

PropertyEthyl LactatePropanoic acid, 2-hydroxy-, octyl ester, (2S)-
Molecular Formula C5H10O3C11H22O3
Molecular Weight 118.13 g/mol 202.29 g/mol
Boiling Point ~154 °C> 240 °C
Flash Point ~46 °C> 100 °C
Water Solubility Fully miscible~30 mg/100 mL (Insoluble)
Log P (Octanol/Water) -0.18~3.89
Primary Function Volatile extraction, API solubilizationEmollient, Transdermal Penetration Enhancer
Mechanistic Causality in Formulation Design

When formulating topical or transdermal therapeutics, the solvent must overcome the barrier function of the stratum corneum (SC). Ethyl lactate, due to its hydrophilicity, primarily acts by altering the solubility parameter of the formulation vehicle. It evaporates quickly, which can lead to API crystallization on the skin surface if not carefully controlled.

Conversely, Octyl L-lactate operates via a highly specific structural mechanism. Its C8 alkyl chain allows it to partition effectively into the lipid bilayers of the SC. Once intercalated, it disrupts the highly ordered packing of skin lipids, creating micro-voids that significantly reduce diffusional resistance. This mechanism is particularly effective at enhancing the flux of hydrophilic molecules that otherwise cannot cross the lipophilic barrier 5.

Pathway A Topical Formulation (Octyl L-Lactate + API) B Partitioning into Stratum Corneum A->B C Alkyl Chain Intercalation (Lipid Disruption) B->C D Reduction of Diffusional Resistance C->D E Enhanced API Flux into Systemic Circulation D->E

Mechanistic pathway of Octyl L-Lactate acting as a transdermal penetration enhancer.

Self-Validating Experimental Protocol: In Vitro Skin Permeation

To objectively quantify the functional divergence of these solvents, we employ a self-validating in vitro Franz Diffusion Cell assay. This workflow isolates the solvent's permeation-enhancing effect from standard concentration gradients.

Step-by-Step Methodology:

  • Vehicle Preparation & Thermodynamic Equilibration: Dissolve the target API (e.g., 5-Fluorouracil) in a base vehicle (propylene glycol) containing 5% w/w of either Ethyl Lactate or Octyl L-Lactate.

    • Causality: We use strictly saturated solutions to ensure a constant thermodynamic driving force (activity = 1). This guarantees that any observed increase in flux is due to the solvent's interaction with the membrane, not simply an increase in API solubility.

  • System Assembly: Mount excised epidermal membranes between the donor and receptor compartments of a Franz cell. Fill the receptor compartment with phosphate-buffered saline (pH 7.4).

    • Causality: The receptor fluid is maintained precisely at 32°C to accurately mimic human skin surface temperature, ensuring the lipid bilayer remains in a physiologically relevant phase state.

  • Kinetic Sampling: Withdraw 0.5 mL aliquots from the receptor port at predetermined intervals (e.g., 1, 2, 4, 8, 24 hours) and immediately replace with fresh, pre-warmed buffer.

    • Causality: Continuous volume replacement maintains physiological sink conditions, preventing back-diffusion artifacts that would skew the kinetic data.

  • Self-Validation (Mass Balance): Post-assay, extract the remaining API from the donor compartment, the membrane, and sum it with the total receptor accumulation.

    • Causality: A mass balance recovery of 100% ± 5% validates the system, proving that no API degradation or irreversible binding occurred during the assay.

Workflow A Vehicle Preparation B Thermodynamic Equilibration A->B C Franz Cell Assembly B->C D Kinetic Sampling C->D E Mass Balance Validation D->E

Experimental workflow for self-validating in vitro solvent evaluation.

Quantitative Data: Transdermal Enhancement Ratios

Experimental data reveals a clear structure-activity relationship. The longer aliphatic chain of Octyl L-Lactate provides vastly superior enhancement ratios for hydrophilic drugs compared to Ethyl Lactate, which lacks the lipophilicity required to deeply penetrate and disrupt SC lipids 5.

Table 2: Permeability Coefficient (Kp) Enhancement Ratios (5% w/w Solvent)

API LipophilicityAPI ExampleSolvent / EnhancerEnhancement Ratio vs. Control
Hydrophilic 5-FluorouracilEthyl Lactate~ 1.5x
Hydrophilic 5-FluorouracilOctyl L-Lactate> 5.0x
Lipophilic IbuprofenEthyl Lactate~ 1.2x
Lipophilic IbuprofenOctyl L-Lactate~ 3.0x
Strategic Selection Criteria

Both solvents represent a significant upgrade over traditional petrochemicals in terms of biodegradability and toxicity profiles. However, their application must be strategically aligned with their physical chemistry:

  • Select Ethyl Lactate when: The process requires rapid evaporation (e.g., tablet coating, spray drying), or when extracting highly polar botanical compounds where residual solvent must be easily removed via low-temperature vacuum distillation.

  • Select Octyl L-Lactate when: Formulating topical creams, transdermal patches, or microemulsions requiring a non-volatile lipophilic phase. It is the superior choice when the objective is to enhance the bioavailability of an API across a biological membrane without utilizing aggressive, skin-irritating synthetic surfactants.

References
  • "CAS 5464-71-1: Octyl lactate | CymitQuimica", CymitQuimica.
  • "Lactate esters - INCHEM", INCHEM.
  • "In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity", ResearchGate.
  • "Fast and Selective Sugar Conversion to Alkyl Lactate and Lactic Acid with Bifunctional Carbon–Silica Catalysts", Journal of the American Chemical Society.
  • "Galactic brochure bio-solvents.pdf", Comindex.

Sources

Comparative

Comparing (2S)-octyl lactate and (2R)-octyl lactate in asymmetric catalytic reactions

Stereochemical Control in Asymmetric Catalysis: A Comparative Guide to (2S)- and (2R)-Octyl Lactate As a Senior Application Scientist, I frequently evaluate chiral auxiliaries and ligands to optimize transition-metal-cat...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Control in Asymmetric Catalysis: A Comparative Guide to (2S)- and (2R)-Octyl Lactate

As a Senior Application Scientist, I frequently evaluate chiral auxiliaries and ligands to optimize transition-metal-catalyzed asymmetric transformations. While traditional chiral modifiers like tartrates (used in Sharpless epoxidations) are industry standards, alkyl lactates have emerged as highly versatile, tunable, and "green" alternatives. Among these, octyl lactate stands out.

This guide provides an in-depth technical comparison of (2S)-octyl lactate and (2R)-octyl lactate , focusing on their mechanistic roles, comparative performance, and self-validating experimental protocols in titanium-mediated asymmetric epoxidations.

Mechanistic Causality: The Role of the Chiral Lactate Scaffold

When architecting an asymmetric transformation, the choice of chiral ligand is dictated by two factors: coordination geometry and the microenvironment of the active catalytic site.

Why Octyl Lactate? The lactate scaffold features a bidentate coordination motif—an α -hydroxyl group and a carbonyl oxygen—that readily displaces alkoxide ligands on Lewis acidic metals like Ti(IV) to form a rigid chiral pocket. However, short-chain lactates (like methyl or ethyl lactate) are polar and prone to absorbing trace atmospheric moisture, which leads to the formation of catalytically inactive μ -oxo titanium dimers.

By utilizing the octyl ester derivative, we introduce a long C8 aliphatic chain. The causality behind this structural choice is twofold:

  • Extreme Lipophilicity: The octyl chain shields the active catalytic center from trace moisture and ensures complete, homogeneous solubility in non-polar solvents (e.g., dichloromethane, toluene, or hexanes) (1)[1].

  • Stereochemical Induction: The stereocenter at the C2 position of the lactate moiety dictates the facial selectivity during the oxygen transfer step. The bulky octyl group helps lock the transition state conformation, forcing the incoming substrate to approach from a specific trajectory.

G A Ti(O-iPr)4 Precatalyst B Ligand Exchange with (2S)- or (2R)-Octyl Lactate A->B - 2 iPrOH C Chiral Ti-Lactate Complex [Ti(O-iPr)2(Octyl Lactate)2] B->C D Substrate Coordination (Allylic Alcohol) C->D E Oxidant Binding (TBHP) D->E F Enantioselective Oxygen Transfer E->F Stereocontrol by C2 G Product Release (Chiral Epoxy Alcohol) F->G G->C Catalyst Regeneration

Catalytic cycle of Ti-mediated asymmetric epoxidation using octyl lactate ligands.

Performance Comparison: (2S) vs. (2R) Enantiomers

The fundamental difference between (2S)-octyl lactate and (2R)-octyl lactate lies in their spatial arrangement, which leads to divergent stereochemical outcomes. In the context of the asymmetric epoxidation of allylic alcohols (e.g., cinnamyl alcohol), titanium alkoxide complexes with alkyl lactate ligands exhibit dynamic behavior in solution, making temperature control and ligand purity critical for enantioselectivity (2)[2].

The table below summarizes their comparative performance metrics:

Parameter(2S)-Octyl Lactate(2R)-Octyl Lactate
Stereochemical Origin L-lactic acid derivativeD-lactic acid derivative
Facial Selectivity (Epoxidation) Re-face attackSi-face attack
Major Epoxide Enantiomer (2R,3R)-epoxy alcohol(2S,3S)-epoxy alcohol
Solubility Profile Highly lipophilic (Hexane, DCM, Toluene)Highly lipophilic (Hexane, DCM, Toluene)
Coordination Mode to Ti(IV) Bidentate (O,O)Bidentate (O,O)
Phase Separation Efficiency Excellent (due to C8 chain)Excellent (due to C8 chain)

Note: While both enantiomers provide identical reaction kinetics and yields, the choice between them is entirely dependent on the target stereoisomer required for downstream drug development or fine chemical synthesis.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the Titanium-Catalyzed Asymmetric Epoxidation of Cinnamyl Alcohol is designed as a self-validating system. In-process controls (IPCs) are built directly into the workflow to verify catalyst formation and reaction progress before proceeding to the final analytical validation.

Materials Required:
  • Titanium(IV) isopropoxide ( Ti(O−iPr)4​ )

  • (2S)- or (2R)-Octyl Lactate (depending on desired epoxide stereochemistry)

  • Cinnamyl alcohol (Substrate)

  • tert-Butyl hydroperoxide (TBHP, 5.0 M in decane)

  • Anhydrous Dichloromethane (DCM)

  • 10% Aqueous Tartaric Acid

Step-by-Step Methodology:
  • Catalyst Assembly (In Situ):

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve Ti(O−iPr)4​ (1.0 equiv) and the chosen octyl lactate enantiomer (2.2 equiv) in anhydrous DCM.

    • Stir at room temperature for 30 minutes.

    • Validation Check: The solution must transition to a homogenous pale yellow color. This visual cue confirms the displacement of two isopropoxide ligands and the successful formation of the [Ti(O−iPr)2​(OctylLactate)2​] complex.

  • Substrate Addition & Cryogenic Cooling:

    • Add cinnamyl alcohol (1.0 equiv) to the active catalyst solution.

    • Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

    • Causality: Titanium-lactate complexes are known to exhibit dynamic ligand exchange. Lowering the temperature to -20 °C suppresses this dynamic behavior, freezing the complex into its preferred chiral conformation and maximizing the enantiomeric excess (ee) of the product[2].

  • Oxidation:

    • Add anhydrous TBHP (1.5 equiv) dropwise over 15 minutes to prevent thermal spiking.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) eluent. The disappearance of the cinnamyl alcohol spot ( Rf​≈0.4 ) and the emergence of the epoxy alcohol spot ( Rf​≈0.2 ) over 4–6 hours validates active catalytic turnover.

  • Quench and Phase Separation:

    • Quench the reaction by adding a cold (-20 °C) 10% aqueous tartaric acid solution. Allow the biphasic mixture to warm to room temperature under vigorous stirring for 1 hour.

    • Causality: Tartaric acid strongly chelates the titanium metal, breaking down the stubborn titanium-emulsion and allowing for clean phase separation without hydrolyzing the acid-sensitive epoxide product.

  • Analytical Validation (Chiral HPLC):

    • Extract the aqueous layer with DCM, dry over Na2​SO4​ , and concentrate.

    • Analyze the crude product using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralcel OD-H).

    • Validation Check: The retention times will definitively validate the stereochemical induction. Use racemic standards to confirm that (2S)-octyl lactate yielded the (2R,3R)-epoxide, or that (2R)-octyl lactate yielded the (2S,3S)-epoxide.

Workflow S1 1. Catalyst Preparation Mix Ti(O-iPr)4 + Octyl Lactate in DCM S2 2. Substrate Addition Add Cinnamyl Alcohol at -20°C S1->S2 S3 3. Oxidant Addition Dropwise addition of TBHP S2->S3 S4 4. Reaction Monitoring TLC validation of conversion S3->S4 S5 5. Quench & Extract Tartaric acid quench, DCM extraction S4->S5 S6 6. Chiral HPLC Analysis Determine ee% & validate stereocontrol S5->S6

Step-by-step self-validating workflow for asymmetric epoxidation and HPLC analysis.

Conclusion

Both (2S)- and (2R)-octyl lactate serve as highly effective, lipophilic chiral auxiliaries in asymmetric catalysis. Their long aliphatic chains solve the solubility and moisture-sensitivity issues commonly associated with shorter alkyl lactates. By understanding the causality behind their coordination chemistry and implementing strict temperature controls to manage their dynamic solution behavior, researchers can reliably direct the stereochemical outcomes of complex synthetic pathways.

References

  • Pérez, Y., del Hierro, I., & Fajardo, M. (2012). Synthesis of titanium alkoxide complexes with alkyl lactate ligands. Asymmetric epoxidation of cinnamyl alcohol. Journal of Organometallic Chemistry.
  • Syntheses and Applications of Ionic Liquids as Solvents and Reactants.
  • US7863025B2 - Synthesis of fatty alcohol esters of alpha-hydroxy carboxylic acids and their use as percutaneous absorption enhancers.

Sources

Validation

A Senior Application Scientist's Guide to GC-MS Validation for Residual Solvents in Octyl (2S)-2-hydroxypropanoate

This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of residual solvents in Propanoic acid, 2-hydroxy-, octyl ester, (2S)-, a c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of residual solvents in Propanoic acid, 2-hydroxy-, octyl ester, (2S)-, a common ingredient in pharmaceutical and cosmetic formulations. We will move beyond a simple checklist of validation parameters, delving into the causality behind experimental choices and comparing methodologies to equip researchers, scientists, and drug development professionals with a robust, self-validating protocol.

The control of residual solvents in active pharmaceutical ingredients (APIs) and excipients is a critical aspect of drug safety and manufacturing.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3C guidelines, mandate strict limits on these organic volatile chemicals, which are used during synthesis and purification but are not completely removed by practical manufacturing techniques.[2] Since there is no therapeutic benefit from residual solvents, they must be removed to the extent possible to meet product specifications and ensure patient safety.[2][3] This guide will adhere to the principles outlined in ICH Q2(R1) for the validation of analytical procedures.[4][5]

Strategic Method Development: Choosing the Right Tool

Before validation can begin, a suitable analytical method must be developed. For a relatively non-volatile liquid matrix like Octyl (2S)-2-hydroxypropanoate, the primary challenge is the clean and efficient introduction of volatile residual solvents into the GC-MS system without introducing the matrix itself.

Sample Introduction: Headspace vs. Direct Injection

A direct comparison reveals Static Headspace (HS) sampling as the superior technique for this application.

FeatureStatic Headspace (HS)Direct Liquid Injection
Principle The sample is heated in a sealed vial, allowing volatile analytes to partition into the gas phase (headspace), which is then injected.A liquid sample (diluted in a suitable solvent) is directly injected into the hot GC inlet.
Matrix Effects Minimal. The non-volatile API remains in the vial, protecting the GC system.High. The API can contaminate the inlet liner, degrade on the column, and cause significant matrix interference.
System Longevity Excellent. Cleaner injections lead to longer column life and less instrument downtime.Poor. Frequent maintenance of the inlet and column is required.
Sensitivity Can be optimized by adjusting temperature and incubation time for excellent sensitivity for volatile compounds.Can be high, but often limited by the maximum injectable concentration of the API without causing system contamination.
Recommendation Strongly Recommended for residual solvent analysis in this matrix.Not recommended due to high risk of system contamination and poor long-term performance.

The choice is unequivocal: Static Headspace GC-MS is the method of choice. It provides robust, reliable, and clean analysis by physically separating the volatile targets from the non-volatile sample matrix.

Detector Selection: Mass Spectrometry (MS) vs. Flame Ionization Detection (FID)

While GC-FID is a common and robust technique for residual solvent analysis, GC-MS offers definitive advantages in a validation context.[6]

  • Specificity: MS provides unparalleled specificity. While FID detects any compound that ionizes in a hydrogen flame, a mass spectrometer detects ions based on their mass-to-charge ratio (m/z). This allows for positive identification of analytes, even if they co-elute with other components, by examining their unique mass spectra.[7]

  • Identification of Unknowns: During manufacturing, unexpected impurities or solvent degradation products may appear. GC-MS is an invaluable tool for identifying these unknown peaks, which is impossible with FID alone.[8]

  • Sensitivity and Selectivity: Using Selected Ion Monitoring (SIM) mode, the MS can be set to detect only the specific m/z values of the target solvents, dramatically increasing sensitivity and filtering out background noise.

For these reasons, this validation protocol is designed for a Headspace GC-MS system .

The Validation Master Plan: A Structured Approach

Method validation is not a single experiment but a series of interconnected studies designed to demonstrate that the analytical procedure is suitable for its intended purpose.[5][9] The overall workflow is a logical progression from system setup to demonstrating control over the method's performance.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Method Reliability Plan Define Validation Protocol (Parameters & Acceptance Criteria) MethodDev Develop & Optimize HS-GC-MS Method Plan->MethodDev SST Define System Suitability Test (SST) MethodDev->SST Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy (Recovery) LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Stability Solution Stability Robustness->Stability Report Final Validation Report Stability->Report

Caption: Overall workflow for the GC-MS residual solvents method validation.

Executing the Validation Protocol

This section details the experimental design for each validation parameter. All experiments should be performed using a well-characterized reference standard for each target solvent and the Octyl (2S)-2-hydroxypropanoate API.

Diluent Selection: A high-boiling point, polar solvent that is immiscible with the API and does not interfere with the analysis is required. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices. For this guide, we will use DMSO .

Specificity (Selectivity)

Objective: To demonstrate that the analytical method can unequivocally assess the target analytes without interference from other components such as the diluent, impurities, or the API matrix itself.[10]

Experimental Protocol:

  • Blank Analysis: Analyze the diluent (DMSO) to ensure no interfering peaks are present at the retention times of the target solvents.

  • API Matrix Analysis (Unspiked): Accurately weigh a sample of Octyl (2S)-2-hydroxypropanoate, dissolve in DMSO, and analyze. This confirms that the API itself does not produce any interfering peaks.

  • Spiked Sample Analysis: Spike the API matrix with all target residual solvents at their specified concentration limits (e.g., as per ICH Q3C).

  • Peak Purity (MS): Confirm the identity of each solvent peak in the spiked sample by comparing its mass spectrum to a reference library (e.g., NIST). The peak should be spectrally pure.

Acceptance Criteria:

  • The blank and unspiked API chromatograms must show no significant peaks (>10% of the LOQ) at the retention times of the target analytes.

  • All target analytes must be successfully resolved from each other and from any other peaks, typically with a resolution of ≥1.5.

  • The mass spectrum of each analyte in the spiked sample must match the reference spectrum with a high degree of confidence (e.g., match factor > 90%).

Linearity, Range, Detection & Quantitation Limits

These parameters are intrinsically linked and are often evaluated together. They establish the performance boundaries of the method.

G Range Range (Region of reliable quantification) Linearity Linearity (Proportional response) Linearity->Range defines upper & lower bounds LOQ Quantitation Limit (LOQ) (Lowest quantifiable amount) LOQ->Range is the lower bound LOD Detection Limit (LOD) (Lowest detectable amount) LOD->LOQ is lower than

Caption: Relationship between key quantitative validation parameters.

Experimental Protocol:

  • Stock Solution: Prepare a single stock solution in DMSO containing all target residual solvents at a high concentration.

  • Calibration Standards: Perform serial dilutions of the stock solution to create at least five concentration levels. The range should, at a minimum, span from the Limit of Quantitation (LOQ) to 150% of the ICH limit for each solvent.[5] A typical range might be LOQ, 50%, 80%, 100%, 120%, and 150% of the specification limit.

  • Analysis: Analyze each calibration standard in triplicate.

  • Linearity: Plot the average peak area against the concentration for each solvent and perform a linear regression analysis.

  • LOD & LOQ: Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of the regression lines and S = the slope of the calibration curve.

Acceptance Criteria:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Range Method demonstrates acceptable linearity, accuracy, and precision within the defined range.
LOD The calculated LOD should be verified by analyzing a standard at this concentration and obtaining a signal-to-noise ratio (S/N) of approximately 3:1.
LOQ The calculated LOQ must be ≤ the reporting limit for each solvent. It should be verified by analyzing a standard at this concentration with acceptable precision and accuracy (e.g., RSD ≤ 10%).[5]
Accuracy (as Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value. This is typically assessed by a recovery study.[11]

Experimental Protocol:

  • Prepare samples of the API by spiking it with known amounts of the residual solvents at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

  • Prepare three independent samples at each concentration level (total of 9 samples).

  • Analyze the samples and calculate the concentration of each solvent.

  • Calculate the percent recovery using the formula: Recovery % = (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria:

  • The mean percent recovery for each solvent should be within 80.0% to 120.0% at each concentration level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the API spiked with the target solvents at 100% of the specification limit.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for the results of each solvent.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Calculate the RSD for the combined results from both sets of experiments (total of 12 samples).

Acceptance Criteria:

Precision TypeAcceptance Criteria (RSD%)
Repeatability ≤ 15.0% for each solvent
Intermediate Precision ≤ 20.0% for each solvent
Robustness

Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[5]

Experimental Protocol:

  • Prepare a spiked sample at 100% of the specification limit.

  • Analyze the sample while making small, deliberate changes to the method parameters, one at a time.

  • Typical parameters to vary include:

    • Headspace oven temperature (e.g., ± 2°C)

    • Headspace incubation time (e.g., ± 5 minutes)

    • GC oven initial temperature (e.g., ± 2°C)

    • GC column flow rate (e.g., ± 5%)

  • Evaluate the effect of these changes on system suitability parameters (e.g., resolution) and the quantitative results.

Acceptance Criteria:

  • System suitability requirements must be met under all tested variations.

  • The quantitative results should not deviate significantly from the results obtained under the normal method conditions (e.g., % difference ≤ 10%).

Final Validated Method Protocol

Based on the successful completion of the validation studies, the final analytical method is established.

Sample Preparation:

  • Accurately weigh approximately 100 mg of Octyl (2S)-2-hydroxypropanoate into a 20 mL headspace vial.

  • Add 1.0 mL of DMSO.

  • Seal the vial immediately and vortex to dissolve.

Headspace Conditions:

  • Oven Temperature: 80°C

  • Incubation Time: 30 minutes

  • Vial Pressurization: 10 psi

  • Loop Fill Time: 0.1 min

  • Injection Time: 1.0 min

GC-MS Conditions:

  • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness)

  • Carrier Gas: Helium, constant flow at 1.5 mL/min

  • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min.

  • Inlet Temperature: 220°C

  • Transfer Line Temp: 230°C

  • MS Source Temp: 230°C

  • MS Quad Temp: 150°C

  • Acquisition Mode: Full Scan (35-350 amu) for identification and SIM mode for quantification.

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the validation of a headspace GC-MS method for residual solvents in Octyl (2S)-2-hydroxypropanoate. By focusing on the causality behind each validation parameter and adhering to ICH guidelines, laboratories can develop a robust, reliable, and defensible analytical method. The use of GC-MS provides an additional layer of confidence through its superior specificity and ability to identify unknown volatile impurities, ensuring the final product's quality and safety. This self-validating system is not merely a set of procedures but a framework for generating high-quality analytical data that can withstand rigorous scientific and regulatory scrutiny.

References

  • ICH Q3C (R9) Residual solvents - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8) . International Council for Harmonisation (ICH). [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R6) . International Council for Harmonisation (ICH). [Link]

  • ICH guideline Q3C (R8) on impurities: guideline for residual solvents . Therapeutic Goods Administration (TGA), Australia. [Link]

  • ICH Q3C: New Version of the Guideline for Residual Solvents published . ECA Academy. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • ICH Q2 Analytical Method Validation . SlideShare. [Link]

  • A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing . PubMed. [Link]

  • Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products . MDPI. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]

  • USP-NF 1467 Residual Solvents-Verification of Compendial Procedures and Validation of Alternative Procedures . Scribd. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]

  • <1467> Residual Solvents—Verification of Compendial Procedures and Validation of Alternative Procedures . USP-NF. [Link]

  • <467> Residual Solvents . USP-NF. [Link]

  • A Review on Analytical Method Development and Validation . Universal Journal of Pharmaceutical Research. [Link]

  • Residual Solvents: Alternate Validated Methods . Eurofins Scientific. [Link]

  • Case Study: Residual Solvents per USP method . Impact Analytical. [Link]

  • A Headspace Gc-Ms Method to Quantify Nitrosamine Impurities and Precursors in Drug Products . OUCI. [Link]

  • Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers . ResearchGate. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals . Shimadzu. [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants . Journal of Education and Science. [Link]

  • Propanoic acid, 2-hydroxy-, octyl ester, (2S)- . SIELC Technologies. [Link]

  • Guideline for Residual Solvents, Residual Solvents Tests, and Models for the Test in Monographs . Japanese Pharmacopoeia. [Link]

  • GC–MS profiling and antibacterial activity of methanolic leaf and root extracts of Solanum khasianum . Springer. [Link]

  • A validated GC-MS method for the determination and quantification of residual solvents in counterfeit tablets and capsules . PubMed. [Link]

  • Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances . Scielo. [Link]

  • Qualitative Analysis Using HS-GC-FID/MS when Testing for Residual Solvents in Pharmaceuticals . Gcms.cz. [Link]

  • Propanoic acid, 2-methyl-, octyl ester . NIST WebBook. [Link]

  • Propanoic acid, 2-hydroxy-, octyl ester (C11H22O3) . PubChemLite. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals . Shimadzu (Europe). [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of Octyl (2S)-2-hydroxypropanoate

Propanoic acid, 2-hydroxy-, octyl ester, (2S)- (commonly known as Octyl L-lactate) is a biodegradable ester synthesized from lactic acid and 1-octanol[1]. Widely utilized in drug development as a chiral intermediate, a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Propanoic acid, 2-hydroxy-, octyl ester, (2S)- (commonly known as Octyl L-lactate) is a biodegradable ester synthesized from lactic acid and 1-octanol[1]. Widely utilized in drug development as a chiral intermediate, a skin-conditioning agent, and a transdermal penetration enhancer[1][2], it presents a low systemic toxicity profile. However, improper disposal in a laboratory setting can lead to regulatory non-compliance, inflated waste management costs, and unintended chemical reactions.

As a Senior Application Scientist, I emphasize that laboratory safety requires a mechanistic understanding of the chemicals you handle. This guide provides the causal logic and self-validating protocols necessary for the safe, compliant disposal of Octyl L-lactate.

Physicochemical Profile & Waste Classification

Before disposing of any chemical, you must understand its physical state and regulatory classification. Octyl L-lactate must be managed strictly as Non-Halogenated Organic Waste [3][4].

PropertyValue
Chemical Name Propanoic acid, 2-hydroxy-, octyl ester, (2S)-
Synonyms Octyl L-lactate; Octyl (2S)-2-hydroxypropanoate
CAS Number 51191-33-4 (2S-isomer) / 5464-71-1 (Racemic)[1][5]
Molecular Formula C11H22O3[5][6]
Molecular Weight 202.29 g/mol [5][6]
Water Solubility Limited (0.05 M); Soluble in organic solvents[1][6]
Primary Waste Stream Non-Halogenated Organic Waste[3][4]

Mechanistic Causality: The "Why" Behind Segregation

Laboratory safety protocols are dictated by chemical reactivity and environmental law. Octyl L-lactate is a stable ester under neutral conditions, but it is chemically incompatible with strong oxidizing agents, which can trigger exothermic degradation[7].

Furthermore, exposing octyl lactate to strong aqueous acids or bases initiates ester hydrolysis. This reaction cleaves the molecule back into lactic acid and 1-octanol. This is operationally dangerous because it alters the physical phase of your waste (creating difficult-to-manage aqueous/organic emulsions) and can pressurize sealed waste containers if unexpected off-gassing occurs[8].

HydrolysisPathway OctylLactate Octyl L-Lactate (Stable Ester) Reaction Ester Hydrolysis (Exothermic Potential) OctylLactate->Reaction Catalyst Strong Acid (H+) or Strong Base (OH-) Catalyst->Reaction LacticAcid Lactic Acid (Aqueous Soluble) Reaction->LacticAcid Octanol 1-Octanol (Organic Soluble) Reaction->Octanol

Acid/base-catalyzed hydrolysis pathway of Octyl L-lactate demonstrating incompatibility.

Regulatory logic also dictates strict segregation. The Environmental Protection Agency (EPA) mandates that non-halogenated organic waste must never be co-mingled with halogenated waste (e.g., dichloromethane, chloroform)[4][9]. If octyl lactate is poured into a halogenated waste carboy, the entire container must be treated as halogenated waste, which requires specialized, highly expensive incineration protocols[4][8].

WasteSegregation Start Octyl L-Lactate Waste Generated CheckHalogen Mixed with Halogenated Solvents (e.g., DCM)? Start->CheckHalogen Halogenated Dispose as: Halogenated Organic Waste CheckHalogen->Halogenated Yes CheckAqueous Mixed with Strong Acids/Bases? CheckHalogen->CheckAqueous No HydrolysisRisk Risk of Hydrolysis (Lactic Acid + Octanol) Separate Phases CheckAqueous->HydrolysisRisk Yes NonHalogenated Dispose as: Non-Halogenated Organic Waste CheckAqueous->NonHalogenated No HydrolysisRisk->NonHalogenated Organic Phase

Decision tree for safe segregation and disposal of Octyl L-lactate waste mixtures.

Standard Operating Procedure (SOP): Step-by-Step Disposal Protocol

This self-validating protocol ensures EPA Resource Conservation and Recovery Act (RCRA) compliance and operational safety.

Phase 1: Point-of-Generation Segregation

  • Identify the Waste Stream: Confirm that the octyl lactate waste mixture does not exceed a 5% halogen content and does not contain reactive heavy metals[4].

  • Select the Receptacle: Use an EPA-approved, chemically compatible container (e.g., glass or high-density polyethylene/HDPE). Do not use metal containers if the mixture contains trace acidic byproducts, as this can cause corrosion[8].

  • Transfer: Inside a certified fume hood, slowly pour the octyl lactate waste into the container designated for "Non-Halogenated Organic Waste"[3][9].

Phase 2: Container Management & Labeling

  • Cap Management: Keep the container tightly capped at all times unless actively adding waste. The use of fume hood evaporation as a disposal method for organic solvents is strictly prohibited by the EPA[3].

  • Pressure Relief: If the octyl lactate is mixed with trace peroxides or reactive organics, utilize a vented pressure-relief cap to prevent container over-pressurization and explosion[8].

  • Labeling: Affix a hazardous waste label immediately. List the exact constituents and their relative percentages (e.g., "Octyl Lactate 80%, Ethanol 20%") to prevent downstream chemical incompatibilities[8].

Phase 3: Empty Container Processing (RCRA Empty Rule)

  • Verify Volume: Ensure less than 3% by weight of the total capacity remains in the primary chemical container[3][10].

  • Triple Rinse: Rinse the empty octyl lactate container three times with a compatible, non-halogenated solvent (e.g., ethanol or acetone)[3].

  • Rinsate Disposal: Pour all solvent rinsate directly into your Non-Halogenated Organic Waste container[3].

  • Defacement & Disposal: Deface the original manufacturer label, mark the bottle clearly as "RCRA Empty," and dispose of it in standard laboratory glass/plastic recycling or municipal trash[3].

Emergency Spill Response Protocol

In the event of an octyl lactate spill, immediate containment is required to prevent it from entering drains, soil, or surface water, as organic esters can disrupt aquatic ecosystems[2].

  • Isolate: Evacuate non-essential personnel and ensure adequate fume hood or room ventilation.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads). Crucial Note: Do not use combustible materials like sawdust if strong oxidizing agents are present in the vicinity[2].

  • Collect: Sweep the saturated absorbent into a heavy-duty, sealable chemical waste bag or a solid waste container[2].

  • Decontaminate: Because octyl lactate is highly lipophilic and poorly soluble in water[1], washing the surface with plain water is insufficient. You must wash the spill surface with a strong laboratory surfactant/soap and warm water to remove residual slickness, which otherwise poses a severe slip hazard.

  • Dispose: Label the solid waste as "Chemical Debris - Octyl Lactate" and request an immediate pickup from your Environmental Health and Safety (EHS) department[10].

References

  • Propanoic acid, 2-hydroxy-, octyl ester, (2S)- | SIELC Technologies Source: sielc.com URL:[Link]

  • Hazardous Waste Management Program - Eastern Washington University Source: ewu.edu URL:[Link]

  • Program Waste Management - ADMINISTRATIVE SERVICES MANUAL Source: alaska.edu URL: [Link]

  • Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory - PMC Source: nih.gov URL:[Link]

  • Hazardous Waste Guide | UTIA Safety Office Source: tennessee.edu URL:[Link]

  • UWO Guide to Classifying Unwanted Materials - UW Oshkosh Source: uwosh.edu URL:[Link]

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